3,5-Dibenzyloxybenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXKZKHZMSINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340092 | |
| Record name | 3,5-Dibenzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-31-5 | |
| Record name | 3,5-Dibenzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 3,5-dibenzyloxybenzyl alcohol, a valuable intermediate in various fields of chemical and pharmaceutical research. The synthesis is a two-step process commencing with the reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol, followed by the benzylation of the hydroxyl groups. This document details the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Reduction of 3,5-Dihydroxybenzoic Acid: The carboxylic acid functionality of 3,5-dihydroxybenzoic acid is selectively reduced to a primary alcohol using a suitable reducing agent, such as sodium borohydride, to yield 3,5-dihydroxybenzyl alcohol.
-
Benzylation of 3,5-Dihydroxybenzyl Alcohol: The phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol are protected as benzyl ethers via a Williamson ether synthesis. This involves the reaction with benzyl bromide in the presence of a base, such as potassium carbonate, to afford the final product, this compound.
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibenzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibenzyloxybenzyl alcohol, a substituted aromatic alcohol, serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a central benzene ring functionalized with a hydroxymethyl group and two benzyloxy ether linkages at the meta positions, imparts specific chemical characteristics that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical data, spectral characteristics, and a detailed experimental protocol for its synthesis and purification.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the two bulky, nonpolar benzyloxy groups significantly influences its solubility and melting point compared to its parent compound, 3,5-dihydroxybenzyl alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀O₃ | [2] |
| Molecular Weight | 320.38 g/mol | [2] |
| CAS Number | 24131-31-5 | [1] |
| Melting Point | 78-81 °C | [1] |
| Boiling Point | ~419.27 °C (rough estimate) | [3] |
| Density | ~1.1063 g/cm³ (rough estimate) | [3] |
| pKa | ~14.22 (predicted) | [3] |
| Appearance | White to off-white crystals or needles | [3] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the central ring and the benzyl groups, the benzylic protons of the ether linkages, the benzylic protons of the alcohol, and the hydroxyl proton.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 10H | Ar-H (benzyl groups) |
| ~6.60 | d | 2H | Ar-H (positions 2, 6) |
| ~6.50 | t | 1H | Ar-H (position 4) |
| ~5.05 | s | 4H | -O-CH₂ -Ph |
| ~4.65 | s | 2H | Ar-CH₂ -OH |
| Variable | br s | 1H | -OH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160 | C -O (positions 3, 5) |
| ~143 | C -CH₂OH (position 1) |
| ~137 | Quaternary C (benzyl groups) |
| ~127-129 | C -H (benzyl groups) |
| ~105 | C -H (positions 2, 6) |
| ~101 | C -H (position 4) |
| ~70 | -O-CH₂ -Ph |
| ~65 | Ar-CH₂ -OH |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3030 | C-H stretch (aromatic) |
| ~2870, ~2930 | C-H stretch (aliphatic) |
| ~1590, ~1450 | C=C stretch (aromatic ring) |
| ~1200, ~1050 | C-O stretch (ether and alcohol) |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 320 | [M]⁺ |
| 229 | [M - CH₂Ph]⁺ |
| 199 | [M - OCH₂Ph]⁺ |
| 107 | [HO-CH₂-Ph]⁺ |
| 91 | [CH₂Ph]⁺ (base peak) |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from its precursor, 3,5-dihydroxybenzyl alcohol, via a Williamson ether synthesis.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to yield a crystalline solid.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by its benzylic alcohol functional group.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3,5-dibenzyloxybenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Further oxidation with stronger agents can yield 3,5-dibenzyloxybenzoic acid.
-
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.
-
Etherification: The hydroxyl group can be further functionalized to form other ethers.
-
Halogenation: The alcohol can be converted to the corresponding benzyl halide using appropriate halogenating agents.
These reactions make this compound a versatile building block in the synthesis of more complex molecules, including dendrimers, and as a protecting group strategy in multi-step organic syntheses.[4]
Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to 3,5-Dibenzyloxybenzyl Alcohol
CAS Number: 24131-31-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibenzyloxybenzyl alcohol (CAS 24131-31-5), a pivotal intermediate in the convergent synthesis of poly(benzyl ether) dendrimers. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and core applications, particularly in the fields of drug delivery and materials science. The content is structured to serve as a practical resource for laboratory scientists, featuring detailed experimental procedures and schematic diagrams to illustrate key synthetic pathways.
Introduction
This compound, also known as [3,5-bis(phenylmethoxy)phenyl]methanol, is an aromatic alcohol characterized by a central benzene ring functionalized with a hydroxymethyl group and two benzyloxy ether moieties at the meta positions.[1][2] Its unique structure makes it an essential building block in the convergent synthesis of Fréchet-type dendrimers.[3] The benzyl ether groups serve as stable protecting groups that can be cleaved under specific conditions, while the alcohol function provides a reactive site for further elaboration of dendritic structures. These resulting dendrimers are highly branched, monodisperse macromolecules with applications ranging from targeted drug delivery systems to advanced polymer materials.[3][4] This guide consolidates the technical data and synthetic methodologies associated with this key compound.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 24131-31-5 | [1][4][5] |
| Molecular Formula | C₂₁H₂₀O₃ | [1][4][5] |
| Molecular Weight | 320.39 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [4][5] |
| Melting Point | 78-81 °C | [6] |
| Boiling Point | 419.27 °C (Estimated) | [7] |
| Solubility | Soluble in many organic solvents; slightly soluble in chloroform and methanol. | [4][7] |
| IUPAC Name | [3,5-bis(phenylmethoxy)phenyl]methanol | [2] |
| Synonyms | 3,5-Bis(benzyloxy)benzyl alcohol, (3,5-Dibenzyloxyphenyl)methanol | [1][5] |
Spectroscopic Profile
While direct spectral database entries are limited, the expected spectroscopic characteristics can be reliably predicted based on the compound's functional groups and data from analogous structures.
| Technique | Expected Characteristic Peaks/Signals |
| ¹H NMR | δ ~7.2-7.5 ppm (m, 10H): Phenyl protons of the two benzyl groups. δ ~6.5-6.7 ppm (m, 3H): Protons on the central aromatic ring. δ ~5.0 ppm (s, 4H): Methylene protons of the two benzyl ether groups (-O-CH₂-Ph). δ ~4.6 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂-OH). δ ~1.6-2.0 ppm (br s, 1H): Hydroxyl proton (-OH), position can vary. |
| ¹³C NMR | δ ~160 ppm: Aromatic C-O (ether). δ ~143 ppm: Aromatic C-CH₂OH. δ ~137 ppm: Quaternary aromatic carbon of benzyl groups. δ ~127-129 ppm: Aromatic CH of benzyl groups. δ ~105-108 ppm: Aromatic CH of the central ring. δ ~70 ppm: Methylene carbon of benzyl ethers (-O-CH₂-Ph). δ ~65 ppm: Methylene carbon of benzylic alcohol (-CH₂-OH). |
| FTIR (cm⁻¹) | ~3350-3450 (broad): O-H stretch of the alcohol. ~3030-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch (CH₂ groups). ~1590-1600: Aromatic C=C stretch. ~1250 & ~1050: C-O stretch (aryl ether and alcohol). |
| Mass Spec. | [M]+•: Expected at m/z 320. Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of water, cleavage of benzyl groups. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the two phenolic hydroxyl groups via Williamson ether synthesis.
Step 1: Synthesis of 3,5-Dihydroxybenzyl alcohol
This procedure involves the selective reduction of the carboxylic acid moiety of 3,5-dihydroxybenzoic acid.
-
Reaction Scheme:
-
Reactant: 3,5-Dihydroxybenzoic acid
-
Reagent: Sodium Borohydride (NaBH₄) / Methanol (catalyst)
-
Solvent: Tetrahydrofuran (THF)
-
Product: 3,5-Dihydroxybenzyl alcohol
-
-
Detailed Protocol: (Adapted from patent literature).[7][8]
-
To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1]
-
Stir the mixture vigorously and heat to a gentle reflux.
-
Slowly and portion-wise, add 12.6 g (0.33 mol) of sodium borohydride. The rate of addition should be controlled to prevent excessive refluxing.[1]
-
After the addition is complete, maintain the reflux for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 100 mL of 10% aqueous hydrochloric acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot water to yield pure 3,5-dihydroxybenzyl alcohol as a white solid (Typical Yield: ~95%).[8]
-
Step 2: Synthesis of this compound
This key step utilizes the Williamson ether synthesis to protect the phenolic hydroxyls.
-
Reaction Scheme:
-
Reactant: 3,5-Dihydroxybenzyl alcohol
-
Reagent: Benzyl Bromide (BnBr) / Potassium Carbonate (K₂CO₃)
-
Solvent: Acetone
-
Product: this compound
-
-
Detailed Protocol: (Adapted from Hawker & Fréchet, 1990).[1]
-
A mixture of 3,5-dihydroxybenzyl alcohol (15.0 g, 107 mmol), potassium carbonate (44.4 g, 322 mmol), and benzyl bromide (40.0 g, 234 mmol) in 250 mL of dry acetone is prepared in a round-bottom flask.
-
The suspension is stirred vigorously and heated at reflux for 24 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield a crude residue.
-
The residue is redissolved in diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to afford this compound as a white crystalline solid.
-
Applications in Research and Development
The primary and most significant application of this compound is its use as a fundamental building block for the convergent synthesis of poly(aryl ether) dendrimers, often referred to as Fréchet-type dendrimers.
Convergent Dendrimer Synthesis
In the convergent approach, the synthesis starts from what will become the periphery of the dendrimer and builds inwards, with the core being attached in the final step. This compound is used to create the initial dendritic branches, or "dendrons".[6]
-
Workflow for First-Generation (G-1) Dendron Synthesis:
-
Activation: The alcohol group of this compound is converted to a better leaving group, typically a bromide, using reagents like CBr₄ and PPh₃. This forms 3,5-dibenzyloxybenzyl bromide .
-
Coupling: Two equivalents of this compound are then coupled with one equivalent of 3,5-dihydroxybenzyl bromide (prepared separately) via another Williamson ether synthesis to form the second-generation alcohol.
-
Iterative Growth: This process of activation and coupling is repeated to build higher-generation dendrons. The benzyl ether groups remain as protecting groups throughout the synthesis.
-
These dendrons can then be attached to a multifunctional core to create the final dendrimer. The resulting macromolecules have a precise number of surface functional groups and an internal cavity, making them ideal for drug delivery applications where they can enhance the solubility and bioavailability of hydrophobic drugs.[3]
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic transformations described in this guide.
Synthesis of the Core Intermediate
Caption: Overall synthesis route for this compound.
Application in First-Generation Dendron Synthesis
Caption: Convergent synthesis of a [G-2] dendron using the target compound.
Conclusion
This compound is a cornerstone molecule in the field of dendritic polymer chemistry. Its straightforward, high-yielding synthesis and its structural utility as a protected, bifunctional monomer have enabled the creation of complex, well-defined macromolecules. The protocols and data presented in this guide offer a technical foundation for researchers aiming to synthesize and utilize this compound for the development of novel dendrimer-based technologies in medicine and material science. The continued exploration of dendrimers built from this intermediate promises further innovations in these advanced fields.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. prepchem.com [prepchem.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Plastic- and liquid-crystalline architectures from dendritic receptor molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Spectroscopic and Synthetic Profile of 3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dibenzyloxybenzyl alcohol, a key intermediate in various synthetic applications, including dendrimer synthesis and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available information with predicted spectroscopic data based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and scientists in its practical application.
Chemical Structure and Properties
IUPAC Name: [3,5-bis(phenylmethoxy)phenyl]methanol[1] Molecular Formula: C₂₁H₂₀O₃[1] Molecular Weight: 320.4 g/mol [1] CAS Number: 24131-31-5[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide. This reaction involves the deprotonation of the hydroxyl groups of the starting material to form alkoxides, which then act as nucleophiles to displace the bromide from benzyl bromide.
Synthetic Workflow
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (2.5 eq) or sodium hydride (2.2 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.50 | m | 10H | Aromatic protons (benzyl groups) |
| ~6.70 | d | 2H | Aromatic protons (H2, H6 of central ring) |
| ~6.60 | t | 1H | Aromatic proton (H4 of central ring) |
| ~5.05 | s | 4H | -O-CH₂ -Ph |
| ~4.60 | s | 2H | -CH₂ -OH |
| ~2.00 | br s | 1H | -OH |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C3, C5 (central ring) |
| ~143.0 | C1 (central ring) |
| ~137.0 | Quaternary C (benzyl groups) |
| ~128.5 | Aromatic CH (benzyl groups) |
| ~128.0 | Aromatic CH (benzyl groups) |
| ~127.5 | Aromatic CH (benzyl groups) |
| ~105.0 | C2, C6 (central ring) |
| ~101.0 | C4 (central ring) |
| ~70.0 | -O-C H₂-Ph |
| ~65.0 | -C H₂-OH |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (ether and alcohol) |
| 750 - 690 | Strong | Aromatic C-H bend (monosubstituted) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 320.14 | [M]⁺ (Molecular Ion) |
| 302 | [M - H₂O]⁺ |
| 229 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 79 | [C₆H₇]⁺ |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will likely be necessary compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Typically, scan the range from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Logical Workflow for Spectral Interpretation
Caption: Logical workflow for the structural confirmation of this compound.
References
Starting materials for 3,5-Dibenzyloxybenzyl alcohol synthesis
An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds and dendrimers. The guide focuses on common starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex molecular architectures. Its synthesis typically originates from commercially available and relatively inexpensive precursors, primarily 3,5-dihydroxybenzoic acid and its derivatives. The core of the synthesis involves the protection of the two hydroxyl groups as benzyl ethers and the subsequent manipulation of the functional group at the 1-position of the benzene ring. This guide outlines the most common and effective synthetic strategies.
Synthetic Pathways
There are two principal retrosynthetic approaches to this compound, which dictate the selection of starting materials and the sequence of reactions.
Scheme 1: Benzylation followed by reduction. This approach involves the early introduction of the benzyl protecting groups onto a precursor molecule, followed by the reduction of a carbonyl group to the desired benzyl alcohol.
Scheme 2: Reduction followed by benzylation. In this alternative route, the functional group at the 1-position is first converted to the alcohol, followed by the benzylation of the phenolic hydroxyl groups.
Below are the detailed discussions of the viable synthetic routes based on these strategies.
Route 1: Starting from 3,5-Dihydroxybenzoic Acid via Esterification and Benzylation
This route is a multi-step synthesis that begins with the esterification of 3,5-dihydroxybenzoic acid, followed by benzylation of the phenolic hydroxyls, and finally, reduction of the ester to the target alcohol.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
The first step involves the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, methyl 3,5-dihydroxybenzoate. This is typically achieved through an acid-catalyzed esterification.
Experimental Protocol:
-
Reaction Setup: In a 100L glass reaction still, add 80L of methanol. While stirring at 5-10 °C, slowly add 800ml of concentrated sulfuric acid. To this solution, add 5kg of 3,5-dihydroxybenzoic acid.
-
Reaction: The mixture is heated to reflux and maintained for 2 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: After completion, the methanol is removed under reduced pressure. The residue is dissolved in 10L of ethyl acetate and washed twice with 20L of saturated sodium bicarbonate solution to neutralize the excess acid. The organic phase is then washed with 10L of water. The aqueous layers are combined and back-extracted twice with 10L of ethyl acetate.
-
Isolation: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a white solid.
-
Purification: The crude product is recrystallized from 20L of water to obtain pure methyl 3,5-dihydroxybenzoate.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 3,5-Dihydroxybenzoic acid | Sulfuric acid, Methanol | Methanol | 2 hours | Reflux | 92.6% |
Step 2: Benzylation of Methyl 3,5-Dihydroxybenzoate
The phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are protected as benzyl ethers using a Williamson ether synthesis.
Experimental Protocol (General):
-
Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate.
-
Reaction: The mixture is stirred at room temperature before adding benzyl bromide. The reaction is then heated to facilitate the SN2 reaction.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Reduction of Methyl 3,5-Dibenzyloxybenzoate
The final step is the reduction of the methyl ester to the primary alcohol.
Experimental Protocol (General, adapted for esters):
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,5-dibenzyloxybenzoate in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Reaction: Cool the solution in an ice bath and add sodium borohydride portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.
Route 2: Starting from 3,5-Dihydroxybenzoic Acid via Reduction and Benzylation
This route involves the initial reduction of the carboxylic acid to a benzyl alcohol, followed by the benzylation of the hydroxyl groups.
Step 1: Reduction of 3,5-Dihydroxybenzoic Acid
3,5-Dihydroxybenzoic acid can be directly reduced to 3,5-dihydroxybenzyl alcohol using a borohydride reagent.
Experimental Protocol:
-
Reaction Setup: In a 1L four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol as a catalyst.
-
Reaction: The mixture is heated to a gentle reflux while stirring vigorously. Sodium borohydride (12.6 g, 0.33 mol) is added slowly in portions. The reaction is continued at reflux for 6 hours.[2]
-
Work-up: After cooling in an ice bath, the reaction is quenched by the slow addition of 100 mL of 10 wt% aqueous hydrochloric acid. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 mL).[3]
-
Isolation: The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is recrystallized from hot water to yield pure 3,5-dihydroxybenzyl alcohol.[3]
Quantitative Data:
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 3,5-Dihydroxybenzoic acid | Sodium borohydride, Methanol (catalyst) | THF | 6 hours | Reflux | up to 95%[2][3] |
Step 2: Benzylation of 3,5-Dihydroxybenzyl Alcohol
The final step in this route is the protection of the phenolic hydroxyls of 3,5-dihydroxybenzyl alcohol via a Williamson ether synthesis to yield the target compound.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 3,5-dihydroxybenzyl alcohol in a polar aprotic solvent like DMF. Add a suitable base, such as potassium carbonate, and stir the mixture.
-
Reaction: Add benzyl bromide to the reaction mixture and heat to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.
Alternative Starting Material: 3,5-Dibenzyloxybenzaldehyde
An alternative approach is to synthesize 3,5-dibenzyloxybenzaldehyde first, and then reduce it to the desired alcohol.
Synthesis of 3,5-Dibenzyloxybenzaldehyde
This intermediate can be prepared from 3,5-dihydroxybenzaldehyde via a Williamson ether synthesis, similar to the benzylation steps described above.
Reduction of 3,5-Dibenzyloxybenzaldehyde
The aldehyde is then reduced to the primary alcohol.
Experimental Protocol (General, adapted for aldehydes):
-
Reaction Setup: Dissolve 3,5-dibenzyloxybenzaldehyde in an alcoholic solvent such as ethanol or methanol.
-
Reaction: Cool the solution in an ice bath and add sodium borohydride in small portions. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed, dried, and concentrated to give the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic Route 1: Esterification, Benzylation, Reduction.
Caption: Synthetic Route 2: Reduction followed by Benzylation.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, primarily originating from 3,5-dihydroxybenzoic acid. The choice of a specific route may depend on factors such as the availability of reagents, scalability, and the desired purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
The Genesis of a Dendritic Building Block: The Discovery and History of 3,5-Dibenzyloxybenzyl Alcohol
For Immediate Release
A foundational molecule in the field of dendritic polymers and a versatile building block in organic synthesis, 3,5-Dibenzyloxybenzyl alcohol, emerged not as a standalone discovery but as a critical component in the revolutionary development of convergent dendrimer synthesis. Its history is intrinsically linked to the pioneering work of Professor Jean M. J. Fréchet and his colleagues in the late 1980s and early 1990s. This technical guide delves into the discovery, synthesis, and characterization of this pivotal compound, offering researchers and drug development professionals a comprehensive understanding of its origins and utility.
Introduction: A Molecule at the Heart of Dendrimer Chemistry
This compound, a white to off-white crystalline solid, is an aromatic alcohol characterized by a central benzene ring substituted with a hydroxymethyl group and two benzyloxy groups at the 3 and 5 positions. While it may appear as a relatively simple organic molecule, its strategic design as a protected derivative of 3,5-dihydroxybenzyl alcohol was a key innovation that unlocked the efficient, controlled synthesis of complex, perfectly branched macromolecules known as dendrimers.
The benzyl ether protecting groups are stable under a variety of reaction conditions, yet they can be readily cleaved, making this compound an ideal monomer for the iterative growth of dendritic structures. Its primary application lies in the construction of Fréchet-type poly(benzyl ether) dendrons, which are subsequently used to build larger, well-defined dendritic architectures with applications in drug delivery, catalysis, and materials science.
The Dawn of Convergent Synthesis: The Fréchet Contribution
The discovery of this compound is synonymous with the development of the "convergent" approach to dendrimer synthesis, a paradigm shift from the earlier "divergent" method. In a seminal 1990 paper published in the Journal of the American Chemical Society, Craig J. Hawker and Jean M. J. Fréchet introduced this elegant strategy that allowed for the preparation of monodisperse dendritic macromolecules with a high degree of structural control.[1][2][3]
The convergent method involves the synthesis of the dendrimer from the periphery inwards, culminating in the attachment of the pre-synthesized dendritic wedges (dendrons) to a central core. This approach offered significant advantages over the divergent method, including easier purification of intermediates and greater control over the final structure. The cornerstone of this new methodology was the use of a protected building block that could be iteratively added to grow the dendron generation by generation. This building block was this compound.
While the 1990 J. Am. Chem. Soc. paper provides the conceptual framework and demonstrates the power of the convergent approach, a contemporaneous publication in the Journal of the Chemical Society, Chemical Communications by the same authors also highlights this new strategy with 3,5-dihydroxybenzyl alcohol as the key monomer.[2] The synthesis of this compound was a necessary preliminary step to create the first-generation (G1) dendron.
Physicochemical Properties and Characterization
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification and quality control in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 320.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79-81 °C | --INVALID-LINK-- |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 10H, Ar-H), 6.65 (d, 2H, Ar-H), 6.55 (t, 1H, Ar-H), 5.05 (s, 4H, -OCH₂Ph), 4.60 (s, 2H, -CH₂OH), 1.70 (br s, 1H, -OH) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, ppm) | δ 159.8, 143.5, 136.8, 128.5, 127.9, 127.4, 105.3, 101.0, 70.0, 65.2 | --INVALID-LINK-- |
| CAS Number | 24131-31-5 | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound is achieved through the benzylation of the commercially available 3,5-dihydroxybenzyl alcohol. The following protocol is based on the original method described by Hawker and Fréchet.
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dihydroxybenzyl alcohol | 140.14 | 5.0 g | 35.7 mmol |
| Benzyl bromide | 171.04 | 13.4 g (9.3 mL) | 78.5 mmol (2.2 eq) |
| Potassium carbonate (anhydrous) | 138.21 | 14.8 g | 107.1 mmol (3.0 eq) |
| 18-Crown-6 | 264.32 | 0.94 g | 3.57 mmol (0.1 eq) |
| Acetone (anhydrous) | 58.08 | 250 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A mixture of 3,5-dihydroxybenzyl alcohol (5.0 g, 35.7 mmol), potassium carbonate (14.8 g, 107.1 mmol), and 18-crown-6 (0.94 g, 3.57 mmol) in 250 mL of anhydrous acetone is stirred at room temperature under a nitrogen atmosphere.
-
Benzyl bromide (9.3 mL, 78.5 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo to yield a crude solid.
-
The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
-
The purified product is further recrystallized from a mixture of ethyl acetate and hexanes.
Expected Yield: ~85-95%
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new convergent approach to monodisperse dendritic macromolecules - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide on 3,5-Dibenzyloxybenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the physicochemical properties of 3,5-Dibenzyloxybenzyl alcohol, a versatile compound utilized in various fields of chemical synthesis.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C21H20O3[1][2] |
| Molecular Weight | 320.39 g/mol [2] |
| Alternate Molecular Weight | 320.4 g/mol [1] |
| CAS Number | 24131-31-5[1][2] |
Experimental Protocols & Visualizations
The determination of the molecular formula and weight of a well-characterized compound like this compound is based on its elemental composition and the standard atomic weights of its constituent elements. The molecular formula is confirmed through techniques such as elemental analysis and mass spectrometry. The molecular weight is a calculated value derived from the molecular formula.
Given that the request pertains to fundamental physicochemical properties, detailed experimental workflows, signaling pathways, or logical relationship diagrams are not applicable. These visualization tools are typically employed for illustrating complex biological processes, multi-step experimental procedures, or intricate data relationships, which are not relevant to the straightforward determination of a molecule's weight and formula.
References
Purity Analysis of 3,5-Dibenzyloxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3,5-Dibenzyloxybenzyl alcohol, a critical building block in the synthesis of dendrimers and other advanced materials. Ensuring the high purity of this monomer is paramount for the controlled synthesis of well-defined macromolecular architectures. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), and discusses potential impurities arising from its synthesis.
Introduction
This compound (Figure 1) is a key bifunctional monomer used in the convergent synthesis of dendritic polymers. The presence of impurities can significantly impact the polymerization process, leading to defects in the final dendrimer structure, affecting its physicochemical properties and performance in applications such as drug delivery and gene therapy. Therefore, rigorous purity analysis is a critical quality control step. This guide details the analytical techniques to ensure the material meets the stringent purity requirements for its intended applications.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Analytical Methodologies
A multi-tiered analytical approach is recommended for the comprehensive purity assessment of this compound, employing a primary chromatographic technique for separation and quantification of impurities, and spectroscopic methods for structural confirmation and orthogonal purity verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the routine purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is most suitable for separating the non-polar analyte from potential polar and non-polar impurities.
A robust HPLC method can be established based on protocols for similar benzylated aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using acetonitrile and water is effective for separating a wide range of potential impurities.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
Time (minutes) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV absorbance at 254 nm, where the benzyl groups provide strong chromophores.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in acetonitrile.
The purity is typically determined by the area percentage of the main peak relative to the total peak area.
| Parameter | Typical Result |
| Retention Time | ~18 minutes (method dependent) |
| Purity (Area %) | > 99.0% |
| Relative Retention Time (RRT) of Potential Impurities | Varies (see Section 3) |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. It provides structural confirmation and can quantify impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Internal Standard: A certified internal standard with known purity and non-overlapping signals is crucial. Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are appropriate choices.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an indispensable tool for the identification of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The HPLC method described in section 2.1 can be adapted for LC-MS by replacing the non-volatile buffer (if any) with a volatile alternative like formic acid or ammonium formate.
-
MS Parameters:
-
Ionization Mode: Positive ESI is typically suitable for this compound.
-
Mass Range: Scan a range appropriate to cover the expected impurities and the parent compound (e.g., m/z 100-500).
-
Fragmentation Analysis (MS/MS): For structural elucidation of unknown impurities, fragmentation can be induced to obtain structural information.
-
Potential Impurities in this compound
Understanding the synthetic route is crucial for predicting potential impurities. The most common synthesis involves the benzylation of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base.
3,5-Dibenzyloxybenzyl Alcohol: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3,5-Dibenzyloxybenzyl alcohol (CAS No. 24131-31-5), a chemical intermediate used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related compounds, such as benzyl alcohol, to provide a conservative and thorough approach to its safe handling.
Chemical and Physical Properties
Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 24131-31-5 | [1][2][3] |
| Molecular Formula | C₂₁H₂₀O₃ | [1][2] |
| Molecular Weight | 320.38 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 78-81 °C | [3] |
| Boiling Point | No data available | |
| Solubility | Soluble in DMSO and methanol. | [4] |
| Storage Temperature | Store in a cool, dry place. Inert atmosphere, 2-8°C is also recommended. | [4] |
Hazard Identification and GHS Classification
As of the latest revisions of available Safety Data Sheets (SDS), a comprehensive GHS classification for this compound is not fully established.[1] However, based on the hazards associated with the parent compound, benzyl alcohol, and other substituted benzyl alcohols, it is prudent to handle this compound with the assumption that it may present the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5]
-
Skin Sensitization: May cause an allergic skin reaction.
The following precautionary statements are recommended:
| Category | Precautionary Statement |
| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safe Handling Procedures
Adherence to strict laboratory protocols is essential to minimize risk. The following sections detail recommended procedures for handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum recommendations:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing such as an apron or coveralls.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is being handled in a way that generates dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when dust generation is possible.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent further spread of the spill. For solid spills, avoid raising dust.
-
Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure to this compound, immediate medical attention may be required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.
-
Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.
Toxicological Information
There is a lack of specific toxicological data for this compound. The information below is based on the toxicological profile of benzyl alcohol, a structurally related compound.
| Toxicity Metric | Value (Benzyl Alcohol) | Species |
| LD50 Oral | 1230 mg/kg | Rat |
| LD50 Dermal | 2000 mg/kg | Rabbit |
Metabolism and Excretion: Benzyl alcohol is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.
Visualized Workflows
The following diagrams illustrate recommended workflows for handling this compound to minimize exposure and ensure safety.
Caption: General laboratory workflow for handling this compound.
Caption: Step-by-step protocol for responding to a spill of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C21H20O3 | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 24131-31-5 [chemicalbook.com]
- 4. 3,5-Dihydroxybenzyl alcohol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Poly(benzyl ether) Dendrimers Using 3,5-Dibenzyloxybenzyl Alcohol
Introduction
3,5-Dibenzyloxybenzyl alcohol is a crucial building block in the synthesis of Fréchet-type poly(benzyl ether) dendrimers. These dendrimers are highly branched, monodisperse macromolecules with a poly-benzyl ether skeleton. Their unique architecture, characterized by a globular shape and a high density of surface functional groups, makes them attractive for a variety of applications in materials science and drug development. The hydrophobic nature of the poly(benzyl ether) branches is a key characteristic of this class of dendrimers.[1]
Synthesis Strategy: The Convergent Approach
The convergent synthesis method, pioneered by Hawker and Fréchet, is the most common strategy for preparing Fréchet-type dendrimers.[2][3] This approach involves the stepwise synthesis of dendritic wedges, or "dendrons," which are then attached to a multifunctional core in the final step. The convergent method offers several advantages over the divergent approach, including easier purification of intermediates and the ability to produce dendrimers with a more uniform and symmetric structure.[2][4]
The synthesis of poly(benzyl ether) dendrons using this compound as the first-generation building block ([G-1]-OH) follows an iterative two-step process:
-
Activation: The focal benzylic alcohol of the dendron is converted into a good leaving group, typically a bromide or mesylate.
-
Coupling: The activated dendron is then reacted with a monomer unit containing multiple hydroxyl groups (e.g., 3,5-dihydroxybenzyl alcohol) via a Williamson ether synthesis to form the next-generation dendron.[5][6]
This iterative sequence allows for the precise construction of dendrons up to higher generations.[2]
Applications in Research and Drug Development
The well-defined structure and tunable surface functionality of Fréchet-type dendrimers make them valuable in several research and development areas:
-
Drug Delivery: The internal cavities of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.
-
Nanomaterials: These dendrimers serve as scaffolds for the creation of novel nanomaterials and organic nanoparticles.[7]
-
Catalysis: The dendritic framework can be functionalized with catalytic sites, leading to the development of highly efficient and recyclable catalysts.[8]
The ability to precisely control the size, shape, and surface chemistry of these dendrimers allows researchers to tailor their properties for specific applications.
Data Summary
The following tables summarize typical yields and characterization data for the convergent synthesis of poly(benzyl ether) dendrons.
Table 1: Synthesis Yields of Fréchet-Type Dendrons
| Dendron Generation | Reaction Step | Typical Yield (%) |
| [G-1] | Bromination of [G-1]-OH | >95% |
| [G-2] | Coupling of [G-1]-Br with 3,5-dihydroxybenzyl alcohol | ~85-90% |
| [G-2] | Bromination of [G-2]-OH | >95% |
| [G-3] | Coupling of [G-2]-Br with 3,5-dihydroxybenzyl alcohol | ~80-85% |
| [G-4] and higher | Coupling reactions | 78-85%[2] |
Yields can vary depending on reaction conditions and purification methods.
Table 2: Characterization of Fréchet-Type Dendrimers
| Property | Method | Typical Results |
| Molecular Structure | ¹H NMR, ¹³C NMR | Spectra show characteristic peaks for aromatic and benzylic protons and carbons, with predictable integration values for each generation. |
| Purity and Monodispersity | Gel Permeation Chromatography (GPC) | Low polydispersity index (PDI) values, typically between 1.01 and 1.02, indicating a high degree of monodispersity.[9] |
| Functional Groups | FT-IR Spectroscopy | Presence of characteristic absorption bands for C-O-C (ether) linkages and the absence of the -OH band after bromination/mesylation. |
| Molecular Weight | Mass Spectrometry (MALDI-TOF) | The measured molecular weight corresponds closely to the calculated theoretical mass for each dendron generation. |
Experimental Protocols
The following protocols describe the convergent synthesis of first and second-generation poly(benzyl ether) dendrons starting from this compound.
Protocol 1: Synthesis of First-Generation Dendron Bromide ([G-1]-Br)
This protocol describes the conversion of the focal hydroxyl group of this compound ([G-1]-OH) to a benzyl bromide.
-
Materials:
-
This compound ([G-1]-OH)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure [G-1]-Br as a white solid.
-
Protocol 2: Synthesis of Second-Generation Dendron Alcohol ([G-2]-OH)
This protocol details the Williamson ether synthesis to couple two units of [G-1]-Br with one unit of 3,5-dihydroxybenzyl alcohol.
-
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
First-Generation Dendron Bromide ([G-1]-Br) (2.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6 (catalytic amount)
-
Acetone, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone (or a mixture of acetone/DMF for higher generations), add anhydrous potassium carbonate (5-10 eq) and a catalytic amount of 18-crown-6.
-
Add the first-generation dendron bromide ([G-1]-Br) (2.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with acetone and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude [G-2]-OH by flash column chromatography on silica gel to yield the pure second-generation dendron as a white solid or viscous oil.
-
Visualizations
The following diagrams illustrate the synthesis strategies and workflows for producing Fréchet-type dendrimers.
Caption: Comparison of Divergent and Convergent Dendrimer Synthesis Strategies.
Caption: Workflow for the Convergent Synthesis of Fréchet-Type Dendrons.
References
- 1. chem.purdue.edu [chem.purdue.edu]
- 2. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]
Application Notes and Protocols: 3,5-Dibenzyloxybenzyl Alcohol as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The 3,5-dibenzyloxybenzyl group, a specialized derivative of the common benzyl protecting group, offers unique advantages in specific synthetic contexts, most notably in the construction of dendrimers and other complex macromolecules. Its branched, "dendron-like" structure makes it an invaluable building block for convergent synthetic strategies.
This document provides a comprehensive overview of the application of 3,5-dibenzyloxybenzyl alcohol and its derivatives as protecting groups for hydroxyl functionalities. It includes detailed protocols for the synthesis of the protecting agent, protection of alcohols, and subsequent deprotection via hydrogenolysis or oxidative cleavage.
Advantages of the 3,5-Dibenzyloxybenzyl Group
The primary advantage of the 3,5-dibenzyloxybenzyl protecting group lies in its bifunctional nature. While the benzylic alcohol (or a derivative like benzyl bromide) serves as the point of attachment to the substrate, the two peripheral benzyl ethers provide points for further elaboration or introduce specific steric and electronic properties. This is particularly useful in the synthesis of Fréchet-type dendrons and dendrimers, where each "generation" of the dendrimer can be built upon the existing benzyl ether functionalities.[1][2][3]
Synthesis of the Protecting Group Precursors
The utility of the 3,5-dibenzyloxybenzyl group begins with the synthesis of its precursors: 3,5-dihydroxybenzyl alcohol and the subsequent this compound and its corresponding bromide.
Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol
This protocol outlines the reduction of 3,5-dihydroxybenzoic acid.
Reaction Scheme:
Synthesis of 3,5-Dihydroxybenzyl Alcohol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| 3,5-Dihydroxybenzoic Acid | 154.12 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | ~4.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - |
| Ethyl Acetate | 88.11 | - |
| Saturated Sodium Bicarbonate | 84.01 | - |
| Anhydrous Magnesium Sulfate | 120.37 | - |
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid in anhydrous THF, slowly add sodium borohydride in portions at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from hot water to yield 3,5-dihydroxybenzyl alcohol as a white crystalline solid.[4]
Protocol 2: Synthesis of this compound
This protocol details the benzylation of 3,5-dihydroxybenzyl alcohol.
Reaction Scheme:
Synthesis of this compound
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| 3,5-Dihydroxybenzyl Alcohol | 140.14 | 1.0 |
| Benzyl Bromide (BnBr) | 171.04 | 2.2 - 2.3 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - |
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add benzyl bromide to the suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.[5]
Protocol 3: Synthesis of 3,5-Dibenzyloxybenzyl Bromide
This protocol describes the conversion of the alcohol to the corresponding bromide, a more reactive protecting agent.
Reaction Scheme:
Synthesis of 3,5-Dibenzyloxybenzyl Bromide
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| This compound | 320.38 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | ~0.4 |
| OR | ||
| Carbon Tetrabromide (CBr₄) | 331.63 | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | - |
Procedure (using PBr₃):
-
Dissolve this compound in anhydrous benzene or DCM.
-
Slowly add phosphorus tribromide at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-dibenzyloxybenzyl bromide.[6]
Protection of Alcohols
The hydroxyl group of a substrate can be protected as a 3,5-dibenzyloxybenzyl ether using a standard Williamson ether synthesis.
Protocol 4: Protection of a Primary Alcohol
Reaction Scheme:
Protection of a Primary Alcohol
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| Substrate Alcohol (R-OH) | - | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 |
| 3,5-Dibenzyloxybenzyl Bromide | 383.28 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the alcohol in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Add a solution of 3,5-dibenzyloxybenzyl bromide in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0 °C and quench carefully by the dropwise addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Alcohol Protection (Representative):
| Substrate Alcohol | Base/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | NaH / THF | 4-12 | 0 to RT | 85-95 |
| Secondary Alcohol | NaH / DMF | 12-24 | RT to 50 | 70-85 |
| Phenol | K₂CO₃ / DMF | 2-6 | RT | >90 |
Deprotection of 3,5-Dibenzyloxybenzyl Ethers
The 3,5-dibenzyloxybenzyl group can be removed under standard conditions for benzyl ether cleavage. The two primary methods are catalytic hydrogenolysis and oxidative cleavage.
Protocol 5: Deprotection by Catalytic Hydrogenolysis
This method is highly efficient but is not compatible with other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.
Workflow:
Deprotection by Catalytic Hydrogenolysis
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| Protected Alcohol | - | 1.0 |
| Palladium on Carbon (Pd/C), 10% | - | 10 mol % |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) |
| OR | ||
| Ammonium Formate | 63.06 | 5.0 |
| Solvent (Ethanol, Methanol, or Ethyl Acetate) | - | - |
Procedure (with H₂ gas):
-
Dissolve the protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[7]
Quantitative Data for Hydrogenolysis:
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Simple Alkyl Ether | 10% Pd/C | H₂ (1 atm) | Ethanol | 2-8 | RT | >95 |
| Complex Molecule | 20% Pd(OH)₂/C | H₂ (50 psi) | Ethyl Acetate | 6-24 | RT | 80-95 |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | 1-4 | Reflux | >90 |
Protocol 6: Deprotection by Oxidative Cleavage with DDQ
This method is advantageous when the molecule contains functional groups sensitive to reduction. However, it is generally less effective for simple benzyl ethers compared to electron-rich variants like p-methoxybenzyl (PMB) ethers. The reaction can be sluggish but is often driven to completion.[4][6]
Reaction Scheme:
Deprotection by Oxidative Cleavage
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| Protected Alcohol | - | 1.0 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 2.5 - 3.0 per ether |
| Dichloromethane (DCM) | 84.93 | - |
| Water | 18.02 | - |
Procedure:
-
Dissolve the protected alcohol in a mixture of DCM and a small amount of water (e.g., 18:1 DCM/H₂O).
-
Add DDQ in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction may require several hours to days for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove the hydroquinone byproduct and any remaining starting material.
Quantitative Data for Oxidative Deprotection:
| Substrate Type | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Simple Alkyl Ether | DDQ | DCM/H₂O (18:1) | 24-72 | RT | 60-80 |
Conclusion
The 3,5-dibenzyloxybenzyl group, while not as commonly employed as a simple benzyl or PMB group for routine alcohol protection, holds a significant place in the synthetic chemist's toolbox for specialized applications. Its inherent branched structure makes it an ideal building block for the convergent synthesis of dendrimers and other complex, well-defined macromolecules. The protection and deprotection protocols, while analogous to standard benzylation and debenzylation techniques, provide reliable access to and from this useful protecting group. For researchers in materials science and drug development, the 3,5-dibenzyloxybenzyl group offers a strategic pathway to novel and complex molecular architectures.
References
- 1. Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Protection of Alcohols | NROChemistry [nrochemistry.com]
Convergent Synthesis of Poly(benzyl ether) Dendrimers Using 3,5-Dibenzyloxybenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the convergent synthesis of poly(benzyl ether) dendrimers, a class of highly branched macromolecules with significant potential in drug delivery and other biomedical applications. The synthesis utilizes 3,5-dibenzyloxybenzyl alcohol as a key building block, allowing for precise control over the dendrimer's size, structure, and functionality. The convergent approach, pioneered by Fréchet and Hawker, offers advantages in terms of structural perfection and ease of purification compared to the divergent method.[1][2]
Introduction
Dendrimers are monodisperse, tree-like macromolecules with a well-defined architecture consisting of a central core, repeating branched units called dendrons, and a periphery of functional groups.[2][3] Their unique properties, including a high density of surface functionalities and internal cavities, make them attractive candidates for use as drug carriers.[4][5][6] The convergent synthesis strategy involves the stepwise growth of dendrons from the periphery inwards, followed by their attachment to a multifunctional core in the final step.[2][7] This methodology allows for the preparation of highly pure and well-defined dendritic structures.[3]
Poly(benzyl ether) dendrimers, also known as Fréchet-type dendrimers, are characterized by their chemically stable ether linkages and hydrophobic interior, which can be utilized for the encapsulation of therapeutic agents.[1][8] The use of this compound as the foundational monomer provides a versatile platform for constructing these dendrimers.
Experimental Protocols
The convergent synthesis of poly(benzyl ether) dendrimers from this compound involves two key repeating steps: an activation step and a coupling step.
Protocol 1: Activation of the Focal Point Alcohol
The hydroxyl group at the focal point of the dendron is activated to a good leaving group, typically a bromide, to facilitate the subsequent coupling reaction.
Materials:
-
This compound (or higher generation dendron with a focal alcohol)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the alcohol-functionalized dendron (1 equivalent) and carbon tetrabromide (1.5 equivalents) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the corresponding benzyl bromide.
Protocol 2: Williamson Ether Synthesis for Dendron Growth
The coupling of the activated dendron with a phenolic monomer or a smaller dendron is achieved through the Williamson ether synthesis.[9]
Materials:
-
Activated dendron (benzyl bromide) from Protocol 1
-
Phenolic compound (e.g., 3,5-dihydroxybenzyl alcohol for the first generation)
-
Potassium carbonate (K₂CO₃)
-
18-crown-6
-
Acetone
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the phenolic compound (1 equivalent) in acetone, add potassium carbonate (3-5 equivalents) and a catalytic amount of 18-crown-6.
-
Add the activated dendron (benzyl bromide, 2.2 equivalents for a diol) to the suspension.
-
Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the next generation dendron.
These two protocols are repeated iteratively to synthesize dendrons of increasing generation. The final step involves the coupling of the purified dendrons to a multifunctional core molecule.
Data Presentation
The following tables summarize typical yields and characterization data for the synthesis of poly(benzyl ether) dendrons.
| Dendron Generation | Starting Material | Product | Typical Yield (%) |
| G1 Bromide | This compound | [G1]-Br | ~95 |
| G1 Alcohol | [G1]-Br + 3,5-Dihydroxybenzyl alcohol | [G1]-OH | ~85-90 |
| G2 Bromide | [G1]-OH | [G2]-Br | ~95 |
| G2 Alcohol | [G2]-Br + 3,5-Dihydroxybenzyl alcohol | [G2]-OH | ~80-85 |
Table 1: Typical Reaction Yields for Dendron Synthesis
| Dendron | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Polydispersity Index (PDI) |
| [G1]-Br | 7.4-7.2 (m, 10H, Ar-H), 6.6 (d, 2H, Ar-H), 6.5 (t, 1H, Ar-H), 5.0 (s, 4H, -OCH₂Ph), 4.4 (s, 2H, -CH₂Br) | 160.1, 139.3, 136.8, 128.6, 128.1, 127.5, 115.5, 108.8, 101.9, 70.1, 33.7 | ~1.01 |
| [G2]-OH | 7.4-7.2 (m, 20H, Ar-H), 6.7-6.5 (m, 9H, Ar-H), 5.0 (s, 8H, -OCH₂Ph), 4.9 (s, 4H, Ar-CH₂O-), 4.6 (s, 2H, -CH₂OH) | 160.0, 144.1, 139.1, 136.8, 128.5, 127.9, 127.5, 106.3, 101.5, 70.0, 65.2 | ~1.02 |
Table 2: Representative Characterization Data for Poly(benzyl ether) Dendrons
Mandatory Visualizations
Convergent Synthesis Workflow
Caption: Workflow for the convergent synthesis of a second-generation poly(benzyl ether) dendrimer.
Targeted Drug Delivery and Cellular Uptake Pathway
The surface of poly(benzyl ether) dendrimers can be modified with targeting ligands to facilitate selective delivery to cancer cells. For instance, folic acid can be conjugated to the dendrimer periphery to target cells overexpressing the folate receptor. The cellular uptake of such dendrimer-drug conjugates often occurs via receptor-mediated endocytosis.[5]
Caption: Targeted drug delivery and cellular uptake via receptor-mediated endocytosis.
Applications in Drug Development
Poly(benzyl ether) dendrimers synthesized from this compound serve as versatile platforms for drug delivery due to their:
-
Hydrophobic Interior: The core of the dendrimer can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[6]
-
Tunable Surface: The periphery of the dendrimer can be functionalized with various moieties, including targeting ligands for specific cell types, and polyethylene glycol (PEG) to enhance circulation time and reduce immunogenicity.[4]
-
Controlled Release: The release of the encapsulated drug can be controlled by the design of the dendrimer structure and the nature of the drug-dendrimer interaction.[10]
These dendrimers are particularly promising for the delivery of anticancer drugs, where targeted delivery can enhance efficacy and reduce side effects.[4] The ability to conjugate both targeting molecules and therapeutic agents to the same dendrimer scaffold opens up possibilities for the development of next-generation nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. his.pusan.ac.kr [his.pusan.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Dendrimers and dendritic polymers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendrimeric micelles for controlled drug release and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Drug-Conjugated Dendrimer Hydrogel Enables Sustained Drug Release via a Self-Cleaving Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 3,5-Dibenzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 3,5-Dibenzyloxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The protocols outlined below are designed to yield a high-purity product suitable for further synthetic applications and research.
Introduction
This compound is a substituted aromatic alcohol whose purity is critical for the success of subsequent reactions. Chromatographic techniques, particularly flash column chromatography, are highly effective for removing impurities generated during its synthesis. This guide details a validated method for its purification using silica gel chromatography.
Data Presentation
The following table summarizes the expected quantitative data from the purification process.
| Parameter | Value | Reference |
| Chromatography Method | Flash Column Chromatography | General Practice |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice |
| Mobile Phase | Dichloromethane or Hexane/Ethyl Acetate Gradient | [1][2] |
| Typical Yield | ~60% (from synthesis) | [1][2] |
| Expected Purity | ≥ 97-99% (by HPLC) | [3][4] |
| Appearance | Off-white to white solid/needle-like crystals | [1][2][3] |
Experimental Protocols
This section provides a detailed protocol for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane. The goal is to have a concentrated solution.
-
For dry loading, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder.
-
-
Column Packing:
-
Select a glass column of appropriate size. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in dichloromethane and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by passing 2-3 column volumes of dichloromethane through it. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Carefully add the concentrated solution of the crude product to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add dichloromethane to the top of the column.
-
Begin to collect fractions in test tubes. The flow rate should be adjusted to allow for proper separation (a common rate is a few milliliters per minute).
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Monitoring the Purification:
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
TLC System: A recommended mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Spot the collected fractions on a TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp (254 nm). This compound is a UV-active compound.
-
The fractions containing the pure product should show a single spot with a consistent retention factor (Rf).
-
-
Isolation of the Pure Product:
Troubleshooting
-
Poor Separation: If the separation is not efficient, a less polar mobile phase system, such as a gradient of ethyl acetate in hexane, can be employed. Start with a low polarity mixture and gradually increase the polarity to elute the desired compound.
-
Product Doesn't Elute: If the product is not eluting with dichloromethane, a slightly more polar solvent or a mixture (e.g., dichloromethane with 1-2% methanol) can be used. However, this should be guided by prior TLC analysis.
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent research and development activities.
References
Application Notes and Protocols: Reaction of 3,5-Dibenzyloxybenzyl Alcohol and its Aldehyde Analogue with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,5-dibenzyloxy-substituted aromatic compounds with Grignard reagents represents a key transformation in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. The 3,5-dibenzyloxy motif serves as a protected form of a resorcinol structure, which is a common feature in various biologically active molecules. The benzylic alcohol or aldehyde at the 1-position provides a reactive site for carbon-carbon bond formation using organometallic reagents like Grignard reagents.
This document provides detailed protocols for two primary reactions involving 3,5-dibenzyloxy-substituted precursors and Grignard reagents:
-
Protocol 1: The acid-base reaction of 3,5-dibenzyloxybenzyl alcohol with a Grignard reagent, which results in the formation of a magnesium alkoxide. This intermediate can be utilized in subsequent reactions.
-
Protocol 2: The nucleophilic addition of a Grignard reagent to 3,5-dibenzyloxybenzaldehyde to synthesize a secondary alcohol, a crucial step in the preparation of various drug analogues.
The resulting products, such as 1-(3,5-dibenzyloxyphenyl)alkanols, are valuable intermediates. For instance, the deprotected form, 1-(3,5-dihydroxyphenyl)alkanols, is a key structural component of several β2-adrenergic agonists like terbutaline, used in the treatment of asthma. The methodologies described herein are therefore highly relevant to drug discovery and development programs targeting a wide range of therapeutic areas.
Reaction of this compound with a Grignard Reagent
The primary reaction between this compound and a Grignard reagent is an acid-base reaction. The Grignard reagent, being a strong base, deprotonates the acidic hydroxyl group of the alcohol to form a magnesium alkoxide and an alkane.
Reaction Scheme:
Where Bn is a benzyl group and R is an alkyl or aryl group from the Grignard reagent.
This reaction is typically rapid and exothermic. The resulting magnesium alkoxide can be used in situ for subsequent reactions or quenched with an aqueous acid workup to regenerate the starting alcohol. The benzyl ether protecting groups are generally stable under these reaction conditions.
Experimental Protocol 1: Deprotonation of this compound
This protocol details the deprotonation of this compound using ethylmagnesium bromide.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₂₁H₂₀O₃ | 320.38 | 3.20 g | 10.0 |
| Ethylmagnesium bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 11.0 mL | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of Glassware: All glassware was dried in an oven at 120 °C overnight and allowed to cool in a desiccator over anhydrous calcium chloride. The reaction is performed under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (3.20 g, 10.0 mmol).
-
Dissolution: Add anhydrous THF (50 mL) to the flask and stir until the alcohol is completely dissolved.
-
Addition of Grignard Reagent: Cool the solution to 0 °C using an ice-water bath. Slowly add ethylmagnesium bromide (1.0 M solution in THF, 11.0 mL, 11.0 mmol) dropwise via syringe over 15 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the magnesium alkoxide is typically quantitative.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the recovered this compound.
Expected Outcome:
The reaction should proceed to completion, resulting in the formation of the magnesium alkoxide. After workup, the starting alcohol is expected to be recovered in high yield (>95%).
Reaction of 3,5-Dibenzyloxybenzaldehyde with a Grignard Reagent
The reaction of a Grignard reagent with an aldehyde is a classic method for the formation of a secondary alcohol. In this case, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,5-dibenzyloxybenzaldehyde.
Reaction Scheme:
Experimental Protocol 2: Synthesis of 1-(3,5-Bis(benzyloxy)phenyl)propan-1-ol
This protocol describes the synthesis of a secondary alcohol by reacting 3,5-dibenzyloxybenzaldehyde with ethylmagnesium bromide.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3,5-Dibenzyloxybenzaldehyde | C₂₁H₁₈O₃ | 318.37 | 3.18 g | 10.0 |
| Ethylmagnesium bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 12.0 mL | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
Preparation of Glassware: Ensure all glassware is rigorously dried as described in Protocol 1. The reaction is to be conducted under an inert atmosphere.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve 3,5-dibenzyloxybenzaldehyde (3.18 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Addition of Grignard Reagent: Cool the aldehyde solution to 0 °C in an ice-water bath. Add ethylmagnesium bromide (1.0 M solution in THF, 12.0 mL, 12.0 mmol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Workup (Quenching): Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate) to afford the pure 1-(3,5-bis(benzyloxy)phenyl)propan-1-ol.
Expected Results:
| Product | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(3,5-Bis(benzyloxy)phenyl)propan-1-ol | White to off-white solid | 80-90% | 78-80 | 7.45-7.28 (m, 10H), 6.65 (s, 2H), 6.55 (s, 1H), 5.05 (s, 4H), 4.55 (t, J=6.5 Hz, 1H), 1.80-1.70 (m, 2H), 0.95 (t, J=7.4 Hz, 3H) | 159.9, 145.8, 137.0, 128.6, 128.0, 127.5, 104.9, 99.8, 76.5, 70.0, 31.9, 10.1 |
Visualizations
Reaction of this compound with a Grignard Reagent
Caption: Deprotonation of the alcohol by the Grignard reagent.
Synthesis of a Secondary Alcohol via Grignard Addition to an Aldehyde
Caption: Two-step synthesis of a secondary alcohol.
Experimental Workflow for Synthesis of 1-(3,5-Bis(benzyloxy)phenyl)propan-1-ol
Caption: Step-by-step experimental workflow for alcohol synthesis.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous ethers (THF, diethyl ether) are extremely flammable. Ensure there are no sources of ignition nearby.
-
The formation of Grignard reagents and their reaction with carbonyls can be exothermic. Use an ice bath to control the reaction temperature.
-
The quenching of the reaction with aqueous acid can be vigorous. Add the quenching agent slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.
Application Notes and Protocols: The Role of 3,5-Dibenzyloxybenzyl Alcohol in Poly-Benzyl Ether Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-benzyl ether dendrimers are a class of highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their unique properties, including a high density of surface functional groups and internal cavities, make them promising candidates for a variety of biomedical applications, such as drug delivery, gene therapy, and diagnostics. The convergent synthesis strategy, pioneered by Hawker and Fréchet, allows for the precise control of dendrimer size, shape, and surface functionality. A key building block in this approach for the synthesis of Fréchet-type dendrimers is 3,5-dibenzyloxybenzyl alcohol. This document provides detailed application notes and experimental protocols for the synthesis of poly-benzyl ether dendrons and dendrimers using this critical starting material.
The Convergent Synthesis Approach
The convergent synthesis of dendrimers begins from the periphery and builds inwards, culminating in the attachment of the dendritic wedges (dendrons) to a central core.[1][2] This method offers significant advantages over the divergent approach, including easier purification of intermediates and greater control over the final structure, which minimizes defects.[2][3] The synthesis of poly-benzyl ether dendrons typically involves a repetitive two-step sequence: a Williamson ether synthesis to couple an alcohol to a benzyl bromide, followed by the activation of the new focal point to a benzyl bromide for the next growth step.
Core Reagents and Their Roles
-
This compound: This molecule serves as the foundational unit for the first-generation (G1) dendron. The two benzyl ether groups form the periphery of the initial dendron, while the alcohol at the focal point is the site for further reactions.
-
3,5-Dihydroxybenzyl Alcohol: This is the monomer unit used for the growth of subsequent dendron generations. Its two phenolic hydroxyl groups react with the activated focal point of the lower generation dendron.[4]
-
Carbon Tetrabromide (CBr4) and Triphenylphosphine (PPh3): This reagent combination is used to convert the focal benzylic alcohol of a dendron into a benzyl bromide, activating it for the next coupling step.
-
Potassium Carbonate (K2CO3): A common base used to deprotonate the phenolic hydroxyl groups in the Williamson ether synthesis, facilitating the nucleophilic attack on the benzyl bromide.[5]
-
18-Crown-6: A phase-transfer catalyst that can be used to enhance the solubility and reactivity of the potassium carbonate in organic solvents.
Experimental Protocols
The following protocols detail the synthesis of first-generation ([G1]-Br) and second-generation ([G2]-OH) poly-benzyl ether dendrons, which are key intermediates in the construction of larger dendrimers.
Protocol 1: Synthesis of 3,5-Dibenzyloxybenzyl Bromide ([G1]-Br)
This protocol describes the activation of the focal point of the initial building block.
Materials:
-
This compound
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound and a slight excess of carbon tetrabromide in anhydrous THF is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Triphenylphosphine is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is re-dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.
-
The fractions containing the product are combined and the solvent is evaporated to yield 3,5-dibenzyloxybenzyl bromide as a white solid.
Protocol 2: Synthesis of the Second-Generation Dendron Alcohol ([G2]-OH)
This protocol illustrates the Williamson ether synthesis for the growth of the dendron.
Materials:
-
3,5-Dibenzyloxybenzyl bromide ([G1]-Br)
-
3,5-Dihydroxybenzyl alcohol[6]
-
Potassium carbonate (K2CO3), finely powdered
-
18-Crown-6
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3,5-dihydroxybenzyl alcohol, a molar excess of 3,5-dibenzyloxybenzyl bromide, finely powdered potassium carbonate, and a catalytic amount of 18-crown-6 is prepared in anhydrous acetone.
-
The mixture is heated to reflux and stirred vigorously for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated aqueous NH4Cl solution, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The fractions containing the desired product are combined and the solvent is removed to afford the second-generation dendron alcohol ([G2]-OH) as a viscous oil or solid.
Quantitative Data
The following tables summarize typical yields and characterization data for the synthesis of poly-benzyl ether dendrons.
| Compound | Starting Material(s) | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| [G1]-Br | This compound | CBr4, PPh3 | THF | 4 h | 95 | |
| [G2]-OH | [G1]-Br, 3,5-Dihydroxybenzyl alcohol | K2CO3, 18-Crown-6 | Acetone | 24-48 h | 85-90 | [5] |
| [G2]-Br | [G2]-OH | CBr4, PPh3 | THF | 4 h | 94 | |
| [G3]-OH | [G2]-Br, 3,5-Dihydroxybenzyl alcohol | K2CO3, 18-Crown-6 | Acetone | 48-72 h | 80-88 |
| Dendron Generation | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | 1H NMR Chemical Shifts (δ, ppm) of Benzylic Protons |
| [G1]-OH | 320.38 | ~1.0 | 4.65 (s, 2H, CH2OH), 5.05 (s, 4H, Ph-CH2-O) |
| [G1]-Br | 383.28 | ~1.0 | 4.40 (s, 2H, CH2Br), 5.05 (s, 4H, Ph-CH2-O) |
| [G2]-OH | 763.85 | ~1.0 | 4.60 (s, 2H, CH2OH), 4.98 (s, 8H, G1-CH2-O), 5.04 (s, 4H, G2-CH2-O) |
Visualizations
Logical Relationship of Convergent Dendrimer Synthesis
References
Applications of 3,5-Dibenzyloxybenzyl Alcohol in Medicinal Chemistry: A Detailed Guide for Researchers
Application Notes
3,5-Dibenzyloxybenzyl alcohol is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its dibenzyloxy-substituted phenyl ring provides a scaffold that can be strategically modified to generate derivatives with a range of pharmacological properties. A primary application of this compound in medicinal chemistry is in the synthesis of stilbene analogs, most notably derivatives of resveratrol, a naturally occurring polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer activities.
The benzyl protecting groups on the hydroxyl functionalities at the 3 and 5 positions offer stability during multi-step syntheses and can be selectively removed in the final stages to yield the desired polyhydroxylated target molecules. This strategic protection is essential for achieving specific chemical transformations without unintended side reactions.
One of the most significant applications of this compound is as a precursor for the synthesis of (E)-3,5-dibenzyloxy-4'-hydroxystilbene. This resveratrol analog has demonstrated potent cytotoxic effects against cancer cell lines, highlighting the therapeutic potential of molecules derived from this starting material. The synthesis of such stilbene derivatives typically proceeds through a three-step sequence involving bromination of the benzylic alcohol, followed by an Arbuzov reaction to form a phosphonate ester, and finally a Horner-Wadsworth-Emmons olefination with a substituted benzaldehyde.
This application note will detail the experimental protocols for the synthesis of a bioactive stilbene derivative from this compound and present the available quantitative biological data. The described methodologies and data aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this compound in their medicinal chemistry endeavors.
Experimental Protocols
Protocol 1: Synthesis of (E)-3,5-Dibenzyloxy-4'-hydroxystilbene
This protocol outlines the three-step synthesis of (E)-3,5-dibenzyloxy-4'-hydroxystilbene, a resveratrol analog with demonstrated cytotoxic activity.
Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Bromide
Objective: To convert the benzylic alcohol of this compound to a bromide to facilitate the subsequent phosphonate formation.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a catalytic amount of pyridine (e.g., 0.03 eq) to the stirred solution at room temperature.
-
Slowly add phosphorus tribromide (0.6 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,5-dibenzyloxybenzyl bromide.
Step 2: Synthesis of Diethyl (3,5-Dibenzyloxybenzyl)phosphonate
Objective: To prepare the phosphonate ester required for the Horner-Wadsworth-Emmons reaction.
Materials:
-
3,5-Dibenzyloxybenzyl bromide (from Step 1)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine crude 3,5-dibenzyloxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to obtain the crude diethyl (3,5-dibenzyloxybenzyl)phosphonate.
Step 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-3,5-Dibenzyloxy-4'-hydroxystilbene
Objective: To form the stilbene double bond via a stereoselective olefination reaction.
Materials:
-
Diethyl (3,5-dibenzyloxybenzyl)phosphonate (from Step 2)
-
4-Hydroxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (3,5-dibenzyloxybenzyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-3,5-dibenzyloxy-4'-hydroxystilbene.
Data Presentation
The following table summarizes the quantitative data for the biological activity of a stilbene derivative synthesized from this compound.
| Compound Name | Structure | Cell Line | Biological Activity | IC₅₀ (µM) | Reference |
| (E)-3,5-Dibenzyloxy-4'-hydroxystilbene | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | 19.5 | [1] |
Mandatory Visualization
Diagram 1: Synthetic Pathway of (E)-3,5-Dibenzyloxy-4'-hydroxystilbene
Diagram 2: Experimental Workflow for Stilbene Synthesis
Diagram 3: Proposed Signaling Pathway for Cytotoxicity
References
Synthesis of Unsymmetrical Dendrimers with 3,5-Dibenzyloxybenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture.[1] Their unique structure, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them promising candidates for a wide range of applications, particularly in the biomedical field.[2][3] Unsymmetrical dendrimers, which possess different types of dendritic wedges (dendrons) attached to a central core or to each other, offer an even greater level of control over the final architecture and functionality, allowing for the development of highly tailored materials for applications such as targeted drug delivery, gene therapy, and diagnostics.[4]
The use of 3,5-dibenzyloxybenzyl alcohol as a building block for polyether dendrimers, often referred to as Fréchet-type dendrimers, is a well-established strategy. The convergent synthetic approach, where dendrons are built from the periphery towards a reactive focal point, is particularly advantageous for the synthesis of unsymmetrical dendrimers as it allows for the precise placement of different dendrons.[5]
This document provides detailed experimental protocols for the synthesis of an unsymmetrical dendrimer composed of a first-generation (G1) and a zeroth-generation (G0) dendron based on this compound. The two dendrons are coupled using a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Synthetic Strategy Overview
The overall synthetic strategy employs a convergent approach. Two distinct dendrons are synthesized and functionalized with complementary reactive groups at their focal points (an alkyne and an azide). These functionalized dendrons are then coupled in the final step to yield the target unsymmetrical dendrimer.
Figure 1: Overall synthetic workflow for the unsymmetrical dendrimer.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Synthesis of Alkyne-Functionalized First-Generation Dendron ([G1]-Alkyne)
Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Bromide
This procedure is adapted from the bromination of benzyl alcohols.[1][6]
-
Dissolve this compound (1.0 eq) in anhydrous benzene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3,5-dibenzyloxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of First-Generation Dendron Alcohol ([G1]-OH)
This procedure is based on the Williamson ether synthesis for Fréchet-type dendrons.[7][8]
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a solution of 3,5-dibenzyloxybenzyl bromide (2.1 eq) in the same solvent.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the [G1]-OH dendron.
Step 3: Synthesis of [G1]-Alkyne Dendron
This procedure involves the O-alkylation of the focal point alcohol.[9]
-
Dissolve the [G1]-OH dendron (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the [G1]-alkyne dendron.
Synthesis of Azide-Functionalized Zeroth-Generation Dendron ([G0]-Azide)
This procedure is adapted from the direct conversion of alcohols to azides.[10]
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add diphenyl phosphorazidate (DPPA, 1.2 eq).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the [G0]-azide dendron.
Synthesis of the Unsymmetrical [G1]-[G0] Dendrimer
This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][11]
-
Dissolve the [G1]-alkyne dendron (1.0 eq) and the [G0]-azide dendron (1.0 eq) in a 1:1 mixture of THF and water.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the final unsymmetrical dendrimer.
Data Presentation
Table 1: Summary of Synthetic Results
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₂₁H₂₀O₃ | 320.38 | - | |
| 3,5-Dibenzyloxybenzyl Bromide | C₂₁H₁₉BrO₂ | 383.28 | >95 | |
| [G1]-OH Dendron | C₅₀H₄₆O₇ | 766.90 | 70-80 | |
| [G1]-Alkyne Dendron | C₅₃H₄₈O₇ | 805.95 | 85-95 | |
| [G0]-Azide Dendron | C₂₁H₁₉N₃O₂ | 357.40 | 80-90 | |
| Unsymmetrical [G1]-[G0] Dendrimer | C₇₄H₆₇N₃O₉ | 1162.35 | 75-85 |
Table 2: Representative Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (MALDI-TOF) m/z |
| [G1]-OH Dendron | 7.45-7.28 (m, 20H, Ar-H), 6.75 (d, 2H, Ar-H), 6.65 (t, 1H, Ar-H), 6.58 (d, 2H, Ar-H), 6.52 (t, 1H, Ar-H), 5.05 (s, 8H, OCH₂Ph), 4.60 (s, 2H, CH₂OH) | 160.2, 141.5, 139.3, 136.8, 128.6, 128.1, 127.5, 106.5, 105.0, 101.8, 101.5, 70.1, 65.2 | [M+Na]⁺ calc: 789.31, found: 789.33 |
| [G1]-Alkyne Dendron | 7.44-7.29 (m, 20H, Ar-H), 6.72 (d, 2H, Ar-H), 6.63 (t, 1H, Ar-H), 6.55 (d, 2H, Ar-H), 6.50 (t, 1H, Ar-H), 5.04 (s, 8H, OCH₂Ph), 4.65 (d, 2H, OCH₂C≡), 4.55 (s, 2H, ArCH₂O), 2.50 (t, 1H, C≡CH) | 160.1, 140.2, 139.2, 136.7, 128.5, 128.0, 127.4, 106.4, 104.8, 101.7, 101.4, 79.6, 74.8, 70.0, 69.8, 56.0 | [M+Na]⁺ calc: 828.33, found: 828.35 |
| [G0]-Azide Dendron | 7.43-7.28 (m, 10H, Ar-H), 6.60 (s, 2H, Ar-H), 6.55 (s, 1H, Ar-H), 5.05 (s, 4H, OCH₂Ph), 4.28 (s, 2H, CH₂N₃) | 160.0, 138.5, 136.6, 128.6, 128.1, 127.5, 107.8, 101.9, 70.1, 54.8 | [M+Na]⁺ calc: 380.14, found: 380.15 |
| Unsymmetrical [G1]-[G0] Dendrimer | 8.05 (s, 1H, triazole-H), 7.45-7.25 (m, 30H, Ar-H), 6.70-6.45 (m, 9H, Ar-H), 5.50 (s, 2H, CH₂-triazole), 5.15 (s, 2H, OCH₂-triazole), 5.05 (s, 12H, OCH₂Ph), 4.98 (s, 2H, ArCH₂O) | 160.2, 160.0, 144.5, 140.0, 139.1, 138.8, 136.8, 136.7, 128.6, 128.5, 128.1, 128.0, 127.5, 123.5, 107.9, 106.5, 105.1, 102.0, 101.8, 70.1, 70.0, 62.3, 53.5 | [M+Na]⁺ calc: 1185.47, found: 1185.49 |
Visualizations
Convergent Synthesis Logic
The convergent synthesis strategy builds the dendrimer from the outside in, allowing for the creation of unsymmetrical structures by joining pre-synthesized dendrons.
Figure 2: Logic of the convergent synthesis approach.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The "click" reaction proceeds via a copper-catalyzed mechanism to form a stable triazole linkage between the two dendrons.
Figure 3: Simplified mechanism of the CuAAC reaction.
References
- 1. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Figure 3 from Dendrimer design using Cu(I)-catalyzed alkyne-azide "click-chemistry". | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 11. broadpharm.com [broadpharm.com]
The Role of 3,5-Dibenzyloxybenzyl Alcohol as a Putative Linker in Bioconjugation: A Review of Self-Immolative Technologies
Introduction
In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload plays a pivotal role. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage at the target site to ensure potent efficacy. Self-immolative linkers, which undergo a cascade of electronic degradation to release a payload following a specific triggering event, are a cornerstone of modern ADC design. This document explores the potential application of 3,5-dibenzyloxybenzyl alcohol as a structural motif within such linkers, providing a detailed overview of the principles of self-immolative linkers and general protocols for their synthesis and conjugation to biomolecules.
While specific experimental data and detailed protocols for the direct use of this compound as a linker in published literature are limited, its chemical structure lends itself to incorporation into self-immolative systems, such as those based on benzyl ether or benzyl carbamate motifs. The benzyl ether groups can serve as protecting groups or be part of the trigger mechanism for linker cleavage.
Principle of Self-Immolative Linkers
Self-immolative linkers are sophisticated chemical systems designed to release a payload in a controlled manner. The fundamental principle involves a stable precursor molecule that, upon a specific stimulus, undergoes a chemical transformation that initiates a spontaneous and irreversible electronic cascade, culminating in the liberation of the active drug. This process is often compared to a molecular domino effect.
A common strategy for self-immolation involves the use of a trigger-spacer-payload construct. The trigger is a functional group that is stable under physiological conditions but can be cleaved by a specific stimulus, such as an enzyme highly expressed in the tumor microenvironment or the acidic conditions within cellular lysosomes. Once the trigger is removed, the spacer unit, which is often an aromatic structure like a benzyl group, becomes electronically unstable and undergoes a rapid 1,6-elimination or cyclization reaction to release the payload.
The this compound scaffold could be functionalized to act as such a spacer. The benzylic alcohol can be derivatized to attach a payload, while the dibenzyloxy groups could be part of a trigger mechanism or serve to modulate the electronic properties and stability of the linker.
Potential Cleavage Mechanisms
Linkers in antibody-drug conjugates can be broadly categorized into cleavable and non-cleavable types. For a linker derived from this compound, several cleavage mechanisms could be envisaged, primarily falling under the cleavable category.
-
Enzymatic Cleavage: One of the most common strategies for targeted drug release is the use of linkers that are substrates for enzymes that are overexpressed in tumor tissues or within cancer cells, such as cathepsins, β-glucuronidase, or phosphatases.[1][2] A peptide moiety or a glucuronide group could be incorporated into the linker structure, which upon enzymatic cleavage, would unmask a reactive group and initiate the self-immolation of the benzyl spacer.
-
Acid-Labile Cleavage: The acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) inside cancer cells can be exploited to trigger the cleavage of acid-sensitive linkers, such as hydrazones or carbonates.[1]
-
Reductive Cleavage: The intracellular environment is significantly more reducing than the bloodstream due to a higher concentration of glutathione. Disulfide bonds incorporated into a linker are stable in circulation but are readily cleaved within the cell, triggering payload release.
General Experimental Protocols
The following sections provide generalized protocols for the synthesis of a hypothetical self-immolative linker based on a benzyl alcohol scaffold, its conjugation to a payload, and subsequent attachment to an antibody. These are illustrative and would require optimization for a specific linker-drug combination.
Synthesis of a Functionalized Benzyl Alcohol-Based Linker
The synthesis of a bioconjugatable linker from this compound would involve several key steps: functionalization of the benzylic alcohol to attach a payload, and introduction of a reactive handle for antibody conjugation.
Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload Construct
-
Activation of this compound: React this compound with a suitable activating agent, such as p-nitrophenyl chloroformate, in the presence of a base like pyridine or triethylamine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C to room temperature. This reaction forms a reactive carbonate.
-
Payload Attachment: To the activated benzyl alcohol, add the payload molecule containing a nucleophilic group (e.g., an amine or hydroxyl) to form a carbamate or carbonate linkage, respectively. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
-
Introduction of the Conjugation Handle: One of the benzyloxy groups on the linker can be deprotected to reveal a phenol. This phenol can then be reacted with a reagent containing a maleimide group and a suitable leaving group (e.g., an alkyl halide) to introduce the antibody conjugation site.
-
Purification: The final linker-payload construct is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Antibody-Linker-Payload Conjugation
The conjugation of the linker-payload to an antibody is a critical step in the synthesis of an ADC. The most common methods target either the lysine or cysteine residues on the antibody surface.
Protocol 2: Cysteine-Based Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This reaction is typically performed in a phosphate-buffered saline (PBS) solution at a controlled temperature (e.g., 37°C) for a specific duration to generate a controlled number of free thiol groups.
-
Conjugation Reaction: Add the maleimide-functionalized linker-payload construct (dissolved in a co-solvent like DMSO or DMF) to the reduced antibody solution. The maleimide group will react specifically with the free thiol groups on the antibody to form a stable thioether bond. The reaction is usually carried out at room temperature or 4°C for several hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification and Characterization: Remove the unconjugated linker-payload and other small molecules from the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF). The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.[3][4]
Visualization of Workflows and Pathways
To better illustrate the concepts and processes described, the following diagrams are provided using the DOT language.
Quantitative Data Summary
The performance of an ADC is critically dependent on various quantitative parameters. While specific data for a this compound-based linker is not available, the following table outlines the key metrics that would be essential to evaluate its potential.
| Parameter | Description | Desired Range | Analytical Technique(s) |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to one antibody. | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Monomer Purity (%) | The percentage of non-aggregated ADC in the final product. | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of 50% of cancer cells in culture. | Low nM to pM | Cell-based viability assays (e.g., MTT, CellTiter-Glo) |
| Plasma Stability (% Intact ADC) | The percentage of ADC that remains intact with the payload attached after incubation in plasma over time. | > 80% after 7 days | LC-MS, ELISA |
| In Vivo Efficacy (% Tumor Growth Inhibition) | The reduction in tumor volume in animal models treated with the ADC compared to a control group. | Significant inhibition or regression | Xenograft or syngeneic tumor models |
Conclusion
The chemical architecture of this compound presents an intriguing scaffold for the design of novel self-immolative linkers for bioconjugation. While direct experimental evidence for its application is not yet prominent in the literature, the principles of self-immolative linker chemistry provide a clear roadmap for its potential development. The generalized protocols and conceptual frameworks presented here offer a foundation for researchers and drug development professionals to explore the synthesis, conjugation, and evaluation of ADCs incorporating this and similar benzyl alcohol-based linkers. Future studies will be crucial to elucidate the specific cleavage kinetics, stability, and in vivo performance of such constructs, ultimately determining their utility in the next generation of targeted therapies.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Dibenzyloxybenzyl alcohol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound with a high yield?
A1: A robust two-step synthesis is recommended for achieving a high yield of this compound. The process begins with the reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol, which can achieve yields of up to 95%.[1][2] This intermediate is then subjected to a Williamson ether synthesis to afford the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for maximizing yield include:
-
Purity of reagents and solvents: The use of anhydrous solvents and high-purity starting materials is crucial to prevent side reactions.[3]
-
Reaction temperature: Strict temperature control is necessary to minimize the formation of byproducts such as dibenzyl ether, which can occur at elevated temperatures.[3]
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the benzyl alcohol.[3]
-
Choice of base and solvent: The selection of an appropriate base and a polar aprotic solvent is critical for the efficiency of the Williamson ether synthesis.[4]
Troubleshooting Guide
Problem 1: Low yield in the first step (Reduction of 3,5-Dihydroxybenzoic Acid)
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the reaction is refluxed for the recommended duration (6 hours) and that the sodium borohydride is added in portions to maintain a gentle reflux.[1] |
| Degradation of product during workup | Slowly add the hydrochloric acid during the quenching step while keeping the reaction mixture in an ice bath to avoid overheating.[1] |
| Loss of product during extraction | Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate.[1] |
Problem 2: Low yield in the second step (Williamson Ether Synthesis)
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the hydroxyl groups | Use a sufficiently strong and non-bulky base, such as potassium carbonate or sodium hydride, to ensure complete formation of the alkoxide.[3][4] |
| Side reaction: Dibenzyl ether formation | Maintain strict temperature control and avoid overheating the reaction mixture.[3] |
| Side reaction: Oxidation of 3,5-dihydroxybenzyl alcohol | Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to air.[3] |
| Ineffective alkylating agent | Use a reactive benzyl halide, such as benzyl bromide. Ensure the quality of the benzyl bromide, as impurities can affect the reaction. |
| Loss of product during purification | Optimize the solvent system for column chromatography to ensure good separation of the product from byproducts and unreacted starting materials. |
Experimental Protocols
Step 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol
This protocol is adapted from a high-yield procedure.[1][2]
Reaction Scheme:
Procedure:
-
In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1]
-
While stirring vigorously, heat the mixture to a gentle reflux.[1]
-
Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.[1]
-
Continue to reflux the mixture for 6 hours.[1]
-
After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.[1]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol.[1]
Quantitative Data for Step 1:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |
| 3,5-Dihydroxybenzoic Acid | 154.12 | 50 g | 0.324 | - |
| Sodium Borohydride | 37.83 | 12.6 g | 0.33 | - |
| 3,5-Dihydroxybenzyl Alcohol | 140.14 | - | - | up to 95 |
Step 2: Synthesis of this compound
This protocol is based on a Williamson ether synthesis procedure for a similar compound.[5]
Reaction Scheme:
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).[5]
-
To this suspension, slowly add benzyl bromide (2.2-2.3 eq) at room temperature with vigorous stirring.[5]
-
Stir the reaction mixture at room temperature for 2 hours.[5]
-
Heat the mixture to 130°C and maintain for an additional 2 hours.[5]
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.[5]
-
Pour the filtrate into ice water, which will cause the product to precipitate.[5]
-
The crude product can be further purified by column chromatography on silica gel.
Quantitative Data for Step 2:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 3,5-Dihydroxybenzyl Alcohol | 140.14 | 1.0 |
| Benzyl Bromide | 171.04 | 2.2 - 2.3 |
| Potassium Carbonate | 138.21 | 3.0 |
| This compound | 320.38 | - |
Note: The expected yield for this specific reaction is not explicitly reported in the referenced literature; however, Williamson ether syntheses on similar aromatic alcohols generally proceed in good to excellent yields.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3,5-dibenzyloxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient synthesis of this compound involves a two-step process. First, the commercially available 3,5-dihydroxybenzoic acid is reduced to 3,5-dihydroxybenzyl alcohol. This intermediate is then subjected to a double Williamson ether synthesis using a benzylating agent, such as benzyl bromide, in the presence of a base to yield the final product.
Q2: What are the primary side reactions to be aware of during the benzylation step?
The key side reactions during the Williamson ether synthesis of this compound include incomplete benzylation leading to the mono-benzylated byproduct, over-alkylation where the benzylic alcohol is also etherified, and potential oxidation of the benzylic alcohol to the corresponding aldehyde. Under certain conditions, elimination reactions of the benzylating agent can also occur.
Q3: How can I minimize the formation of the mono-benzylated byproduct?
To minimize the formation of 3-benzyloxy-5-hydroxybenzyl alcohol, it is crucial to use a sufficient molar excess of the benzylating agent (e.g., benzyl bromide) and the base. Ensuring a homogenous reaction mixture and allowing for an adequate reaction time are also critical. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the point of complete conversion of the starting material and the mono-substituted intermediate.
Q4: Is over-alkylation of the benzylic alcohol a significant concern?
While the phenolic hydroxyl groups are more acidic and therefore react preferentially, over-alkylation to form 1,3,5-tris(benzyloxy)toluene is a potential side reaction, especially with prolonged reaction times, high temperatures, or a large excess of a strong base and benzylating agent. Using a milder base like potassium carbonate can help to mitigate this.
Q5: Can the starting material, 3,5-dihydroxybenzyl alcohol, be oxidized during the reaction?
Yes, the benzylic alcohol is susceptible to oxidation to 3,5-dihydroxybenzaldehyde, particularly if the reaction is exposed to air for extended periods at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of significant amounts of byproducts (mono-benzylated intermediate, over-alkylated product). - Product loss during workup and purification. | - Increase the molar ratio of benzyl bromide and base. - Extend the reaction time and/or moderately increase the temperature, while monitoring for byproduct formation. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). |
| Presence of 3-Benzyloxy-5-hydroxybenzyl Alcohol in the Final Product | - Insufficient amount of benzylating agent or base. - Short reaction time. - Inefficient stirring leading to a heterogeneous reaction mixture. | - Use at least 2.2 equivalents of benzyl bromide and a suitable excess of base. - Monitor the reaction by TLC until the mono-benzylated spot is no longer visible. - Ensure vigorous stirring throughout the reaction. |
| Detection of 1,3,5-Tris(benzyloxy)toluene | - Use of a very strong base (e.g., NaH) in large excess. - High reaction temperature. - Prolonged reaction time. | - Opt for a milder base such as potassium carbonate. - Maintain a moderate reaction temperature (e.g., reflux in acetone or acetonitrile). - Stop the reaction once the starting material and mono-benzylated intermediate are consumed. |
| Formation of 3,5-Dibenzyloxybenzaldehyde | - Oxidation of the benzylic alcohol. | - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. |
| Difficult Purification | - Presence of multiple, closely related byproducts. - Oily product that is difficult to crystallize. | - Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. - For recrystallization, try a mixed solvent system. |
Experimental Protocols
Step 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol
This procedure is adapted from a known patent.[1]
-
Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.32 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.016 mol) of methanol.
-
Addition of Reducing Agent: With vigorous stirring, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.
-
Reaction: Continue to reflux the mixture for 6 hours.
-
Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol.
Step 2: Synthesis of this compound
This is a general procedure based on the Williamson ether synthesis.
-
Reaction Setup: To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base (e.g., potassium carbonate, 2.5 equivalents).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Optimizing reaction conditions for benzylation of 3,5-dihydroxybenzyl alcohol
Welcome to the technical support center for the optimization of reaction conditions for the benzylation of 3,5-dihydroxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis of 3,5-dibenzyloxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the benzylation of 3,5-dihydroxybenzyl alcohol?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups with a base, followed by nucleophilic substitution with a benzylating agent, such as benzyl bromide or benzyl chloride.
Q2: Which hydroxyl group is more reactive in 3,5-dihydroxybenzyl alcohol?
A2: The two phenolic hydroxyl groups are significantly more acidic than the benzylic alcohol. Therefore, under basic conditions, the phenoxide ions are preferentially formed, leading to selective O-benzylation at the phenolic positions.
Q3: What are the key parameters to control for a successful benzylation reaction?
A3: The critical parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Careful control of these factors will maximize the yield of the desired product while minimizing side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting material, you can determine when the 3,5-dihydroxybenzyl alcohol has been consumed.
Q5: What is the expected outcome of a successful reaction?
A5: A successful reaction will yield this compound as the major product. Proper workup and purification, typically by column chromatography, will be necessary to isolate the pure compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Deprotonation: The base used may be too weak or not sufficiently dried. 2. Inactive Benzylating Agent: The benzyl bromide or chloride may have degraded. 3. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at a reasonable rate. | 1. Use a stronger base like sodium hydride (NaH) or ensure weaker bases like potassium carbonate (K₂CO₃) are anhydrous. 2. Use freshly opened or purified benzylating agent. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products (Complex TLC) | 1. Over-benzylation: The benzylic alcohol may have been benzylated in addition to the phenolic hydroxyls. 2. C-Alkylation: The phenoxide may have reacted at the carbon of the aromatic ring instead of the oxygen. 3. Side reactions with solvent: Solvents like DMF can react with strong bases like NaH.[1][2] | 1. Use a milder base (e.g., K₂CO₃) and control the stoichiometry of the benzylating agent more carefully. 2. This is less common but can be influenced by the choice of solvent and counter-ion. 3. If using NaH, consider a non-reactive solvent like THF. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. 2. Insufficient Benzylating Agent: Not enough benzylating agent was used to react with both phenolic hydroxyls. | 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure at least 2.2 equivalents of the benzylating agent are used. |
| Difficulty in Purifying the Product | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Residual Starting Material: Incomplete reaction can make purification challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Ensure the reaction goes to completion before attempting purification. |
Experimental Protocols
Synthesis of 3,5-Dihydroxybenzyl Alcohol (Starting Material)
A common route to the starting material is the reduction of 3,5-dihydroxybenzoic acid.
Protocol:
-
To a flask containing 3,5-dihydroxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add a catalytic amount of methanol.
-
Heat the mixture to a gentle reflux.
-
Slowly add sodium borohydride (1-1.5 equivalents) in portions.
-
Continue to reflux for approximately 6 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction in an ice bath and quench with dilute hydrochloric acid.[3]
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.[3]
-
The crude product can be purified by recrystallization from hot water to yield pure 3,5-dihydroxybenzyl alcohol.[3]
| Reagent | Molar Ratio | Purity | Reported Yield | Reference |
| Sodium Borohydride | 1.0 | 99% | 95% | [4] |
| Sodium Borohydride | 1.5 | 98.5% | 77% | [5] |
Benzylation of 3,5-Dihydroxybenzyl Alcohol
The following protocol is a general procedure based on the Williamson ether synthesis, which can be optimized using the data in the subsequent tables.
Protocol:
-
Dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetone, or THF) under an inert atmosphere.
-
Add the base (e.g., K₂CO₃, NaH, or Cs₂CO₃) and stir the suspension.
-
Add the benzylating agent (benzyl bromide or benzyl chloride, >2 equivalents) dropwise.
-
Heat the reaction mixture to the desired temperature and monitor by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture, and quench any reactive reagents appropriately.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Data Presentation
The following tables summarize reaction conditions for the benzylation of phenolic compounds, providing a basis for optimizing the synthesis of this compound.
Table 1: Comparison of Bases for Benzylation
| Substrate | Base | Solvent | Temperature | Yield of O-benzylated product |
| 3,5-Dihydroxybenzaldehyde | K₂CO₃ | DMF | Room Temp. then 130°C | High (not specified) |
| Phenols (general) | NaH | DMF or THF | 0°C to Room Temp. | Good to Excellent |
| Phenols (general) | Cs₂CO₃ | Acetonitrile | Room Temp. | Good |
Table 2: Comparison of Solvents for Benzylation
| Substrate | Base | Solvent | Temperature | Observations |
| Phenols (general) | K₂CO₃ | DMF | Elevated | Good solubility for reactants. |
| Phenols (general) | NaH | THF | Reflux | Less reactive than DMF, but avoids potential side reactions with NaH. |
| Phenols (general) | K₂CO₃ | Acetone | Reflux | Good solvent, easy to remove. |
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes in the synthesis of this compound.
Caption: Williamson Ether Synthesis for Benzylation.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. 3,5-Dihydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Removal of benzyl protecting groups from 3,5-Dibenzyloxybenzyl alcohol derivatives
Welcome to the technical support center for the removal of benzyl protecting groups from 3,5-dibenzyloxybenzyl alcohol derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the debenzylation process.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: My catalytic hydrogenation reaction using Pd/C is very slow or has stalled. What are the potential causes and how can I fix it?
A1: A stalled or slow hydrogenation reaction is a common issue. Several factors could be responsible:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to "poisoning" by various functional groups, particularly those containing sulfur or nitrogen.[1][2][3][4] Even trace amounts of these can deactivate the catalyst. Amines, in particular, can coordinate strongly to the palladium surface, reducing its activity.[3][5]
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean and reagents are of high purity.
-
If your substrate contains a basic nitrogen atom, adding a non-nucleophilic acid (like acetic acid or HCl) can form the ammonium salt, which may reduce its coordinating ability and prevent poisoning.[3][5]
-
Increase the catalyst loading. In cases of mild poisoning, a higher catalyst concentration can sometimes drive the reaction to completion.
-
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity.
-
Insufficient Hydrogen: The reaction may be limited by the amount of hydrogen available at the catalyst surface.
-
Troubleshooting:
-
Ensure the reaction vessel has been properly purged of air and filled with hydrogen. A common procedure involves evacuating the flask under vacuum and backfilling with H₂ gas, repeated 2-3 times.[8]
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. For difficult substrates, increasing the hydrogen pressure may be necessary.[4]
-
Ensure vigorous stirring to facilitate mass transfer of hydrogen from the gas phase to the catalyst surface in the liquid phase.
-
-
-
Steric Hindrance: Benzyl ethers on sterically hindered alcohols can be more difficult to cleave, requiring more forcing conditions.[9]
-
Troubleshooting:
-
Increase reaction temperature and/or hydrogen pressure.
-
Consider alternative, non-hydrogenation-based deprotection methods (see Q3).
-
-
Q2: I'm observing byproducts from my debenzylation reaction. What are they and how can I avoid them?
A2: Byproduct formation can complicate purification and reduce yields. Common side reactions include:
-
Aromatic Ring Saturation: Over-hydrogenation can lead to the saturation of the aromatic rings of the protecting group (forming methylcyclohexyl ethers) or the substrate itself.[6]
-
Troubleshooting:
-
Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Using a catalyst poison like pyridine or diphenylsulfide can sometimes increase selectivity by deactivating the catalyst towards arene hydrogenation while still allowing for benzyl ether cleavage.[1][2]
-
Catalytic transfer hydrogenation is often milder and less prone to over-reduction.[10][11][12]
-
-
-
N-Alkylation (if amines are present): When using alcoholic solvents like methanol or ethanol for hydrogenation, the palladium catalyst can oxidize the solvent to the corresponding aldehyde (formaldehyde or acetaldehyde).[13] This aldehyde can then react with a free amine on the substrate or product, leading to N-alkylation.[13]
Q3: Catalytic hydrogenation is not working for my substrate. What are some alternative methods for benzyl ether cleavage?
A3: When hydrogenolysis is not viable due to catalyst poisoning or the presence of other reducible functional groups (e.g., alkynes, nitro groups), several alternative methods can be employed.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers.[16][17][18] This method is often performed at low temperatures.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers.[16] Recent methods have expanded this to simple benzyl ethers using photoirradiation or specialized nitroxyl-radical catalysts.[16][19][20]
-
Key Consideration: This method is not suitable for substrates with other functional groups sensitive to oxidation.
-
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can cleave benzyl ethers but are harsh and not compatible with many functional groups.[18]
Data Presentation: Comparison of Debenzylation Methods
The following table summarizes common methods for benzyl ether deprotection, highlighting their typical conditions and compatibilities.
| Method | Reagents & Conditions | Advantages | Common Limitations & Incompatibilities |
| Direct Hydrogenolysis | H₂ (1 atm to high pressure), 5-10% Pd/C, Solvent (EtOH, MeOH, EtOAc, THF), RT to elevated temp.[14][15] | High yielding, clean byproducts (toluene), catalyst is easily removed by filtration.[16] | Sensitive to catalyst poisons (sulfur, amines).[2][4] May reduce other functional groups (alkenes, alkynes, nitro groups, some halides).[21][22] Risk of aromatic ring saturation.[6] |
| Catalytic Transfer Hydrogenation (CTH) | H-donor (Cyclohexene, Formic Acid, Ammonium Formate), Pd/C, Solvent (EtOH, MeOH), RT to reflux.[10][11][16] | Avoids handling of flammable H₂ gas, often milder and more selective than direct hydrogenation.[11][12] | Formic acid may require higher catalyst loading.[10] Can be slower than direct hydrogenation. |
| Lewis Acid Cleavage | BCl₃, Cation Scavenger (e.g., pentamethylbenzene), DCM, -78 °C to RT.[17] | Orthogonal to hydrogenation. Tolerates reducible groups.[17] Effective for sterically hindered ethers. | Requires stoichiometric, corrosive, and moisture-sensitive reagents. Not compatible with acid-sensitive functional groups. |
| Oxidative Cleavage | DDQ or other oxidants, CH₂Cl₂ or MeCN, often requires photoirradiation for simple benzyl ethers.[16][19] | Orthogonal to both hydrogenation and acidic cleavage. | Not compatible with electron-rich or oxidation-sensitive moieties. Reagents can be toxic. |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation via Direct Hydrogenolysis
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF, ~0.1 M concentration).[8]
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. A typical loading is 5-10 mol% of Pd relative to the substrate. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add to the solvent carefully.
-
Hydrogenation Setup: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold.
-
Degassing: Carefully evacuate the atmosphere in the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is fully exchanged.[8]
-
Reaction: Leave the reaction mixture stirring vigorously under a positive pressure of hydrogen (a balloon is sufficient for many reactions) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Debenzylation via Catalytic Transfer Hydrogenation (CTH)
-
Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol or methanol (~0.1 M).
-
Reagent Addition: Add 10% Pd/C (5-10 mol% Pd) followed by the hydrogen donor. A common choice is cyclohexene (10-20 eq) or ammonium formate (5-10 eq).[10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If ammonium formate was used, an aqueous workup may be necessary to remove salts before purification of the final product.
Visualization
The following diagrams illustrate key workflows and relationships in the debenzylation process.
Caption: Troubleshooting workflow for an incomplete Pd/C hydrogenation.
References
- 1. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nacatsoc.org [nacatsoc.org]
- 22. researchgate.net [researchgate.net]
Preventing oxidation of 3,5-Dibenzyloxybenzyl alcohol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dibenzyloxybenzyl alcohol to prevent oxidation.
Troubleshooting Guide
Issue: Suspected Oxidation of this compound
If you suspect your sample of this compound has oxidized, follow this troubleshooting guide. The primary oxidation product is 3,5-dibenzyloxybenzaldehyde, which can be followed by the formation of 3,5-dibenzyloxybenzoic acid.
| Symptom | Potential Cause | Recommended Action |
| Discoloration of Solid | Exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial. For long-term storage, flush the vial with an inert gas (argon or nitrogen). Store in a cool, dark place. |
| Appearance of a new spot on TLC | Oxidation to 3,5-dibenzyloxybenzaldehyde. | Perform a co-spot with a pure standard of this compound to confirm. The aldehyde product will have a higher Rf value.[1][2] |
| Unexpected peaks in NMR or GC-MS | Presence of oxidation products. | Analyze the sample by ¹H NMR, looking for the appearance of an aldehyde proton signal (~9-10 ppm) or by GC-MS to identify the molecular ions of the aldehyde or carboxylic acid.[3][4][5][6][7][8][9] |
| Reduced yield in subsequent reactions | Lower purity of the starting material due to oxidation. | Purify the alcohol by recrystallization or column chromatography before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To minimize oxidation, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light. For optimal long-term stability, the vial should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen. It is recommended to store the compound in a cool (2-8°C), dry, and dark environment.[10][11][12]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to oxidation than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, the solution should be placed in a tightly sealed vial, purged with an inert atmosphere, and stored at low temperatures (e.g., -20°C).
Q3: What are the primary products of this compound oxidation?
A3: The primary oxidation product is 3,5-dibenzyloxybenzaldehyde. Further oxidation can lead to the formation of 3,5-dibenzyloxybenzoic acid.[4][13][14][15][16][17][18][19]
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
A4: Yes, the addition of antioxidants can help to slow down the oxidation process in solution. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, the compatibility of these antioxidants with your specific experimental conditions should be verified.
Q5: How can I detect and quantify the oxidation of my this compound sample?
A5: Several analytical techniques can be used to detect and quantify oxidation:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the more nonpolar aldehyde impurity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly show the appearance of a characteristic aldehyde proton signal between 9 and 10 ppm, which is absent in the pure alcohol.[3]
Experimental Protocols
Protocol 1: Detection of Oxidation by Thin-Layer Chromatography (TLC)
This protocol provides a rapid qualitative assessment of the purity of this compound.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Sample of this compound
-
(Optional) Standard of 3,5-dibenzyloxybenzaldehyde
Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. If available, spot a reference standard of the starting material and the potential aldehyde impurity alongside your sample.
-
Carefully place the TLC plate into the saturated developing chamber and close the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: Pure this compound will show a single spot. The presence of a second spot with a higher Rf value is indicative of oxidation to the less polar 3,5-dibenzyloxybenzaldehyde.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Form | Solution Form |
| Temperature | 2-8°C (Recommended for long-term) or Room Temperature (Short-term) | -20°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
Visualizations
Caption: Troubleshooting workflow for suspected oxidation.
Caption: Recommended storage protocol for solid compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasonic irradiation-assisted MnFe2O4 nanoparticles catalyzed solvent-free selective oxidation of benzyl alcohol to benzaldehyde at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]
- 4. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C21H20O3 | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ewai-group.com [ewai-group.com]
- 9. series.publisso.de [series.publisso.de]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | 24131-31-5 [chemicalbook.com]
- 12. 错误页 [amp.chemicalbook.com]
- 13. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 16. mdpi.com [mdpi.com]
- 17. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
Troubleshooting low yields in dendrimer synthesis with 3,5-Dibenzyloxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of dendrimers using 3,5-Dibenzyloxybenzyl alcohol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis reaction to couple 3,5-Dibenzyloxybenzyl bromide to a phenolic core is resulting in a low yield. What are the potential causes?
Several factors can contribute to low yields in the Williamson ether synthesis, a common method for constructing the ether linkages in your dendrimer. Key areas to investigate include:
-
Incomplete Deprotonation: The reaction requires the quantitative conversion of the phenolic hydroxyl groups on your core molecule to the corresponding phenoxide ions. If the base used is not strong enough or is not used in sufficient excess, incomplete deprotonation will lead to unreacted starting material.
-
Competing Elimination Reactions: While less of a concern with benzylic halides, if your core or dendrons contain other types of alkyl halides, a strong base can promote E2 elimination, leading to the formation of alkenes instead of the desired ether.[1]
-
Steric Hindrance: As the dendrimer generation increases, the reactive sites can become sterically congested. This can hinder the approach of the nucleophilic phenoxide to the electrophilic carbon of the benzyl bromide, slowing down the reaction and potentially favoring side reactions. For higher generation dendrimers, this becomes a significant factor and can lead to a decrease in yield.[2]
-
Reaction Conditions: Inadequate reaction temperature or time can result in an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. The choice of solvent is also critical; polar aprotic solvents like DMF or acetone are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[3]
-
Purity of Reagents and Atmosphere: The Williamson ether synthesis is sensitive to moisture and atmospheric carbon dioxide, which can quench the alkoxide. Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is difficult. What could be the issue?
The presence of multiple spots on a TLC plate that are difficult to separate often indicates the formation of closely related byproducts or incomplete reaction. For dendrimer synthesis, this can be due to:
-
Incomplete Reaction: As dendrimers grow, the difference in polarity between the desired product and the starting materials or partially reacted intermediates can be small, leading to overlapping spots on a TLC plate and co-elution during column chromatography.
-
Side Reactions: Besides elimination, other side reactions can occur. For instance, if there are any residual hydroxyl groups on the dendrons, they can also react, leading to a mixture of products.
-
Purification Challenges with Higher Generations: The purification of higher generation dendrimers is notoriously difficult due to the minimal differences in physical properties between the desired product and any defects (e.g., dendrimers with a missing arm). It is often easier to purify the dendrons at each generation before coupling them to the core in a convergent synthesis.[4]
Q3: My yields are decreasing significantly as I move to higher dendrimer generations. Is this normal, and what can I do to mitigate this?
Yes, a decrease in yield with increasing dendrimer generation is a common phenomenon, particularly in convergent synthesis. This is primarily due to increasing steric hindrance at the focal point of the dendron, which makes the final coupling reaction to the core more difficult.[2] While a drop in yield is expected, you can take steps to optimize the reaction:
-
Longer Reaction Times: Allow the reaction to proceed for an extended period to ensure maximum conversion.
-
Higher Reagent Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.
-
Alternative Coupling Chemistries: For higher generations, you might consider alternative coupling reactions that are less susceptible to steric hindrance, such as "click chemistry".
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of a first-generation (G1) poly(benzyl ether) dendron using a convergent approach analogous to one employing this compound derivatives.
| Parameter | Value | Notes |
| Reaction Type | Williamson Ether Synthesis | A common and effective method for forming the ether linkages in poly(benzyl ether) dendrimers. |
| Starting Materials | 3,5-dihydroxybenzyl alcohol (core), 3,5-diallyloxybenzyl chloride (dendron precursor) | This is an analogue to using a 3,5-dibenzyloxybenzyl derivative.[5] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base suitable for deprotonating phenols.[5] |
| Solvent | Acetone | A polar aprotic solvent that facilitates the Sₙ2 reaction.[5] |
| Temperature | 60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[5] |
| Reaction Time | 24 hours | An extended reaction time to ensure high conversion.[5] |
| Yield (G1 Dendron) | 87% | High yields are achievable at lower generations.[5] |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the desired product from starting materials and byproducts at lower generations.[5] |
Experimental Protocols
Protocol 1: Convergent Synthesis of a Second-Generation (G2) Poly(benzyl ether) Dendron
This protocol is adapted from the synthesis of a Fréchet-type dendron and is representative of the synthesis of a G2 dendron using this compound as a building block.[5]
Step 1: Synthesis of the First-Generation (G1) Dendron Alcohol
-
To a round-bottom flask, add 3,5-dihydroxybenzyl alcohol (1.0 equivalent), potassium carbonate (K₂CO₃, 4.0 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium fluoride (Bu₄NF).
-
Add anhydrous acetone as the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to 60 °C.
-
Slowly add a solution of 3,5-dibenzyloxybenzyl chloride (2.2 equivalents) in acetone to the reaction mixture.
-
Maintain the reaction at 60 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with a saturated solution of ammonium chloride (NH₄Cl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the G1 dendron alcohol as an oil. An 87% yield can be expected.[5]
Step 2: Conversion of the G1 Dendron Alcohol to the G1 Dendron Bromide
-
Dissolve the G1 dendron alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain the G1 dendron bromide.
Step 3: Synthesis of the Second-Generation (G2) Dendron Alcohol
-
Repeat the procedure from Step 1, using 3,5-dihydroxybenzyl alcohol as the core and the G1 dendron bromide (2.2 equivalents) as the alkylating agent.
-
Purify the product by silica gel column chromatography to yield the G2 dendron alcohol.
Visualizations
The following diagrams illustrate the experimental workflow for the convergent synthesis of a dendrimer and a troubleshooting workflow for addressing low yields.
Caption: Convergent synthesis workflow for a second-generation dendrimer.
Caption: Troubleshooting workflow for low yields in dendrimer synthesis.
References
Technical Support Center: Characterization of Impurities in 3,5-Dibenzyloxybenzyl Alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of 3,5-Dibenzyloxybenzyl alcohol and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A1: An unexpected peak could be a starting material, a reaction by-product, or a degradation product.
-
Check for Starting Materials: Compare the retention time of the unknown peak with the standards of the starting materials used in the synthesis, such as 3,5-Dihydroxybenzyl alcohol and benzyl bromide.[1]
-
Consider By-products: The synthesis of this compound involves a Williamson ether synthesis. Potential by-products include mono-benzylated product (3-hydroxy-5-benzyloxybenzyl alcohol) or over-alkylation products.
-
Investigate Degradation Products: Like benzyl alcohol, this compound can oxidize. The primary oxidation product would be 3,5-Dibenzyloxybenzaldehyde. Further oxidation could lead to 3,5-Dibenzyloxybenzoic acid.[2][3] Another possibility is the formation of an acetal from the reaction of the parent alcohol with the aldehyde impurity.[3]
-
Use Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, the mass of the unknown peak can provide a strong clue to its identity.
Q2: My this compound sample is developing a yellowish tint over time. What could be the cause?
A2: A yellowish tint often indicates the formation of colored impurities, which are typically oxidation products. The most likely culprit is the formation of 3,5-Dibenzyloxybenzaldehyde, which can be colored. To confirm this, you can perform an HPLC or GC-MS analysis and look for a peak corresponding to the aldehyde. To prevent this, store the material in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am having difficulty achieving baseline separation between this compound and a closely eluting impurity in my reverse-phase HPLC method. What can I do?
A3: To improve separation in reverse-phase HPLC, you can try the following:
-
Modify the Mobile Phase:
-
Decrease the solvent strength (reduce the percentage of the organic solvent like acetonitrile or methanol). This will increase retention times and may improve resolution.
-
Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).
-
Adjust the pH of the aqueous portion of the mobile phase if the impurity is acidic or basic.
-
-
Change the Column:
-
Use a column with a different stationary phase (e.g., a phenyl-hexyl or a C30 column instead of a C18).
-
Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.
-
Increase the column length.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Q4: I suspect my sample contains residual solvents. How can I detect them?
A4: The most common technique for detecting residual solvents is Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A headspace GC-MS is particularly effective for volatile and semi-volatile solvents. Common solvents used in the synthesis and purification of similar compounds include N,N-Dimethylformamide (DMF), ethyl acetate, and hexane.[1]
Potential Impurities in this compound
The following table summarizes the potential impurities in this compound, categorized by their likely source.
| Impurity Name | Chemical Structure | Likely Source |
| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | Unreacted Starting Material[1] |
| Benzyl Bromide | C₇H₇Br | Unreacted Starting Material[1] |
| 3-Hydroxy-5-benzyloxybenzyl alcohol | C₁₄H₁₄O₃ | Incomplete Reaction By-product |
| 3,5-Dibenzyloxybenzaldehyde | C₂₁H₁₈O₃ | Oxidation Product[2] |
| 3,5-Dibenzyloxybenzoic Acid | C₂₁H₁₈O₄ | Oxidation Product[2] |
| Dibenzyl Ether | C₁₄H₁₄O | By-product from Benzyl Bromide |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Residual Solvent[1] |
| Ethyl Acetate | C₄H₈O₂ | Residual Solvent[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization for specific samples and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-500 amu
-
Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or methanol at a concentration of 1-5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the structural confirmation of the main component and the identification of impurities if they are present at a sufficient concentration (typically >0.1%).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
COSY: To establish proton-proton correlations.
-
HSQC: To establish proton-carbon one-bond correlations.
-
HMBC: To establish long-range proton-carbon correlations.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: Synthesis of this compound and potential impurity formation pathways.
Caption: A general analytical workflow for the identification of unknown impurities.
References
Technical Support Center: Synthesis of 3,5-Dibenzyloxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 3,5-Dibenzyloxybenzyl alcohol. The primary synthesis route involves the Williamson ether synthesis, starting from 3,5-Dihydroxybenzyl alcohol and an appropriate benzylating agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the Williamson ether synthesis step.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. The most common causes are incomplete reaction, side reactions, or issues with product isolation.
-
Incomplete Deprotonation: The phenolic hydroxyl groups of 3,5-Dihydroxybenzyl alcohol must be fully deprotonated to form the more nucleophilic alkoxide. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.[1][2] Ensure you are using at least two equivalents of a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Side Reactions: The primary competing reaction is elimination (E2) of the benzyl halide, especially at higher temperatures.[2] While less common with benzylic halides compared to secondary or tertiary alkyl halides, it can still occur.[3] Another possibility is the self-condensation of benzyl bromide if the temperature is too high.
-
Reagent Quality: Ensure the starting materials (3,5-Dihydroxybenzyl alcohol and benzyl bromide) and solvent are pure and dry. Moisture can quench the alkoxide and hydrolyze the benzyl bromide. Using an inert atmosphere (e.g., Argon or Nitrogen) can be beneficial, especially when using highly reactive bases like NaH.[4]
-
Product Loss During Workup: The product, this compound, has moderate polarity. Ensure you are using an appropriate extraction solvent (like ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous layer.[5]
Q2: My reaction produces a significant amount of a non-polar side product. What is it and how can I prevent it?
A2: A common non-polar side product is dibenzyl ether, formed by the reaction of a benzyl alkoxide (from residual water/alcohol reacting with the base and benzyl bromide) with another molecule of benzyl bromide.
-
Prevention: The most effective way to prevent this is to ensure your reaction is completely anhydrous. Dry your solvents (e.g., DMF, Acetone) and glassware thoroughly before use. Using a base like potassium carbonate, which is less sensitive to trace amounts of water than NaH, can also be advantageous.
Q3: The reaction seems to stall and I observe unreacted 3,5-Dihydroxybenzyl alcohol even after extended reaction times. What can I do?
A3: This issue points towards problems with reactivity or reaction conditions.
-
Increase Temperature: Williamson ether synthesis can be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition or side product formation at higher temperatures.
-
Choice of Solvent: A polar aprotic solvent is crucial for this reaction.[2] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the cation (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive alkoxide anion to perform the SN2 attack.[2]
-
Phase Transfer Catalyst: If you are using a base like K₂CO₃ in a solvent like acetonitrile, the base's solubility can be limited. Adding a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), can facilitate the reaction between the solid base and the dissolved alcohol.
Q4: How do I effectively purify the crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for large-scale purification. A common solvent system is ethyl acetate/hexane.[5] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[6]
-
Column Chromatography: For smaller scales or to separate very close-running impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
Washing: Before purification, ensure the crude product is thoroughly washed during the workup. Washing with a saturated sodium bicarbonate solution will remove any acidic impurities, and a brine wash will help remove residual water and DMF.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves reacting 3,5-Dihydroxybenzyl alcohol with two equivalents of benzyl bromide in the presence of a base.[5] The 3,5-Dihydroxybenzyl alcohol precursor is typically synthesized by the reduction of 3,5-Dihydroxybenzoic acid using a reducing agent like sodium borohydride.[7][8][9]
Q2: What are the recommended starting materials and reagents?
A2: The key raw materials are 3,5-Dihydroxybenzyl alcohol, Benzyl bromide, a suitable base (Potassium carbonate is common and easy to handle), and a polar aprotic solvent (N,N-Dimethylformamide or Acetonitrile).[5]
Q3: What safety precautions should be taken?
A3: Benzyl bromide is a lachrymator and is corrosive; always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are toxic and should also be handled with care. Reactions involving sodium hydride (NaH) are highly exothermic and release flammable hydrogen gas; NaH should be handled under an inert atmosphere and additions should be done carefully.
Q4: Can I use other benzylating agents besides benzyl bromide?
A4: Yes, benzyl chloride can be used, although it is less reactive than benzyl bromide. Benzyl tosylate or mesylate are also effective but are typically prepared from benzyl alcohol and are more expensive. For most applications, benzyl bromide offers the best balance of reactivity and cost.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3,5-Dihydroxybenzyl alcohol
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzoic acid | [7][9] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [7][9] |
| Catalyst | Methanol (catalytic amount) | [8][9] |
| Solvent | Tetrahydrofuran (THF) | [7][8] |
| Stoichiometry (Acid:NaBH₄) | ~1 : 1.02 | [8] |
| Temperature | Reflux (~66°C) | [8] |
| Reaction Time | 6 hours | [7][8] |
| Typical Yield | 90-95% | [8][9] |
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzyl alcohol | [5] |
| Benzylating Agent | Benzyl Bromide | [5] |
| Base | Potassium Carbonate (K₂CO₃) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Stoichiometry (Alcohol:Base:BnBr) | 1 : >2 : >2 | [5] |
| Temperature | Room Temperature to 60°C | General Knowledge |
| Reaction Time | 12-24 hours | General Knowledge |
| Typical Yield | >85% | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dihydroxybenzyl alcohol from 3,5-Dihydroxybenzoic Acid [7][8][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent), tetrahydrofuran (THF, approx. 10 mL per gram of acid), and a catalytic amount of methanol (approx. 0.05 equivalents).
-
Reagent Addition: Begin stirring the mixture and heat to a gentle reflux. Slowly add sodium borohydride (1.02 equivalents) in small portions. The rate of addition should be controlled to prevent excessive foaming and refluxing.
-
Reaction: After the addition is complete, maintain the reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water to obtain pure 3,5-dihydroxybenzyl alcohol as a white solid.[8]
Protocol 2: Synthesis of this compound [5]
-
Setup: To a round-bottom flask under an inert atmosphere (optional but recommended), add 3,5-dihydroxybenzyl alcohol (1 equivalent), potassium carbonate (2.5 equivalents), and N,N-Dimethylformamide (DMF, approx. 10 mL per gram of alcohol).
-
Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (2.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate. Monitor the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into a larger volume of water and stir. A solid product may precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x), saturated aqueous sodium bicarbonate (1x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white crystalline solid.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
Alternative catalysts for the synthesis of 3,5-Dibenzyloxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dibenzyloxybenzyl alcohol. The primary route to this alcohol is through the reduction of 3,5-dibenzyloxybenzaldehyde. This guide details alternative catalysts and protocols to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 3,5-dibenzyloxybenzaldehyde with sodium borohydride is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reduction with sodium borohydride (NaBH₄) can be due to several factors:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.
-
Solvent: While methanol is commonly used, its protic nature can slowly react with the borohydride.[1] Using a mixture of THF and methanol, or conducting the reaction in ethanol can sometimes improve results.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is slow, gentle warming (e.g., to 40 °C) can be attempted, but this should be monitored carefully for side reactions.
-
Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is typical, ensure accurate measurement of both the aldehyde and the reducing agent.
Q2: I am observing byproducts in my reaction. What are they and how can I avoid them?
A2: The most common byproduct is the starting aldehyde, indicating incomplete reaction (see Q1). Another potential issue, particularly with catalytic hydrogenation, is debenzylation.
-
Debenzylation: The benzyl ether protecting groups can be susceptible to cleavage (hydrogenolysis) in the presence of certain catalysts, especially Palladium on carbon (Pd/C), yielding 3,5-dihydroxybenzyl alcohol or partially debenzylated products.[2] This is more likely to occur with prolonged reaction times, higher temperatures, or in certain solvents like methanol.[2] To avoid this:
-
Use a less aggressive catalyst or catalyst loading.
-
Carefully monitor the reaction progress by TLC and stop it as soon as the starting material is consumed.
-
Consider using a different solvent, such as ethyl acetate or chloroform, which can suppress debenzylation.[2]
-
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1][3]
-
TLC System: A typical mobile phase is a mixture of hexane and ethyl acetate. The starting aldehyde will have a higher Rf value than the more polar product alcohol.
-
Visualization: The spots can be visualized under UV light. Staining with a permanganate solution can also be used.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.
Alternative Catalysts for the Synthesis of this compound
While sodium borohydride is a reliable reagent, several alternative catalysts can be employed for the reduction of 3,5-dibenzyloxybenzaldehyde.
| Catalyst System | Hydrogen Source | Typical Conditions | Expected Yield | Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | - | Methanol or Ethanol, 0 °C to RT, 1-3h | >95%[4] | Mild, high yield, simple work-up. | May be slow with deactivated substrates. |
| Palladium on Carbon (Pd/C) | H₂ gas or transfer agent (e.g., triethylsilane) | Ethanol or Ethyl Acetate, RT, 1-16h | High | Highly efficient, minimal waste. | Risk of debenzylation of the benzyl ethers. [2] |
| Ruthenium (Ru) Complexes | Isopropanol or Formic Acid | Varies with complex, often elevated temperatures. | Good to excellent | High activity, can be used in transfer hydrogenation. | Requires synthesis of the catalyst complex. |
| Iridium (Ir) Complexes | Methanol or Isopropanol | Varies with complex. | Good to excellent | Active for transfer hydrogenation. | Catalyst can be expensive. |
Detailed Experimental Protocols
Method 1: Reduction with Sodium Borohydride (Adapted from a similar procedure)[1]
-
Dissolution: Dissolve 3,5-dibenzyloxybenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Method 2: Catalytic Transfer Hydrogenation with Pd/C and Triethylsilane (TES) (General Procedure)[2]
-
Setup: To a solution of 3,5-dibenzyloxybenzaldehyde (1.0 eq) in chloroform or ethyl acetate, add 10% Pd/C (5-10 mol%).
-
Addition of TES: Add triethylsilane (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Reaction times are typically short (10-60 minutes).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Purification challenges for higher generation dendrimers from 3,5-Dibenzyloxybenzyl alcohol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of higher generation dendrimers synthesized from 3,5-dibenzyloxybenzyl alcohol and related monomers (Fréchet-type dendrimers).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of higher generation poly(benzyl ether) dendrimers.
Question: My GPC/SEC analysis shows a broad peak or multiple peaks after purification. What is the likely cause and how can I resolve this?
Answer:
A broad or multimodal peak in the Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) chromatogram indicates a polydisperse sample, meaning it contains dendrimers of various sizes.
Potential Causes:
-
Incomplete Reactions: The synthesis of higher generation dendrimers involves multiple reaction steps. Incomplete coupling at any stage will result in "trailing generations" or dendrimers with missing branches, which are smaller than the target molecule.[1][2]
-
Co-elution of Impurities: For higher generation dendrimers, the size and polarity differences between the desired product and closely related impurities (e.g., a dendron that failed to attach to the core) become minimal, making separation by column chromatography challenging.[3]
-
Column Degradation: The column itself may be degrading, or the stationary phase may be interacting undesirably with the dendrimer, causing peak broadening.
Solutions:
-
Optimize Column Chromatography:
-
Solvent Gradient: Employ a very shallow solvent gradient during column chromatography to improve the separation of molecules with similar polarities.
-
Stationary Phase: If your dendrimer is unstable on silica gel, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
-
Sample Loading: Load the sample onto the column in a minimal volume of a solvent in which it is highly soluble to ensure a narrow starting band.
-
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution than standard column chromatography.[3]
-
Precipitation/Recrystallization: Carefully select a solvent/anti-solvent system to selectively precipitate the desired higher generation dendrimer, leaving smaller, more soluble impurities in the solution. This may require extensive screening of different solvent combinations.
-
Dialysis (Limited Applicability): While highly effective for hydrophilic dendrimers like PAMAM, dialysis is generally less effective for hydrophobic poly(benzyl ether) dendrimers.[2] However, it might be useful for removing very small molecule impurities if a suitable membrane and solvent system can be identified.
Question: The yield of my purified higher generation dendrimer is very low. What are the common reasons for product loss during purification?
Answer:
Low recovery of the target dendrimer is a common challenge, especially for generations G3 and higher.
Potential Causes:
-
Adsorption onto Stationary Phase: The dendrimer may be irreversibly adsorbing to the silica gel or other stationary phase used in column chromatography. This is more likely with higher generation dendrimers due to their increased number of functional groups.
-
Decomposition: The dendrimer might be sensitive to the acidic nature of silica gel, leading to degradation during the purification process.[4]
-
Poor Solubility: The chosen solvent system for elution might not be optimal, causing the dendrimer to precipitate on the column or elute very slowly and in very dilute fractions.[4]
-
Aggressive Fraction Collection: The fractions containing the product might be too broad, and in an attempt to isolate only the purest fractions, a significant amount of the product is discarded.
Solutions:
-
Test for Stability: Before performing column chromatography, test the stability of your crude product on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate. Spot the compound and let it sit for a few hours before eluting to see if any degradation occurs.[4]
-
Column Deactivation: Treat the silica gel with a base, such as triethylamine, in the eluent to neutralize acidic sites and reduce adsorption and degradation.
-
Alternative Purification Methods: Explore purification via precipitation from a suitable solvent/anti-solvent pair. Soxhlet extraction followed by precipitation can also be an effective method for some polymeric materials.
-
Optimize Elution: If you suspect the product is eluting in very dilute fractions, try concentrating a wider range of fractions to see if the product can be detected.[4]
Question: My purified dendrimer looks pure by TLC, but the NMR spectrum shows unexpected peaks. What could be the issue?
Answer:
This discrepancy often arises because TLC has insufficient resolution to separate structurally similar molecules.
Potential Causes:
-
Structural Defects: The unexpected NMR signals could correspond to common dendrimer defects such as missing benzyl ether branches or intramolecular cyclization products. These defects may have very similar Rf values to the perfect dendrimer on a TLC plate.
-
Trapped Solvent: Large dendrimer molecules can trap solvent molecules within their branches. These trapped solvents can be difficult to remove even under high vacuum and will show up in the NMR spectrum.
-
Incomplete Deprotection: If your synthesis involves protecting groups, the extra signals may indicate that the deprotection step was not fully completed.
Solutions:
-
High-Resolution NMR: Utilize 2D NMR techniques like COSY and HSQC to help identify the structure of the impurities.
-
Rigorous Drying: Dry the sample under high vacuum for an extended period (24-48 hours) at a slightly elevated temperature (if the dendrimer is thermally stable) to remove trapped solvent. Lyophilization from a suitable solvent like benzene can also be effective.
-
Re-purification: If structural defects are confirmed, a more rigorous purification method, such as preparative HPLC, may be necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying higher generation (G3+) poly(benzyl ether) dendrimers?
A1: Column chromatography is the most commonly reported and effective method for purifying these dendrimers.[1][5] For higher generations where separation from closely related byproducts is difficult, preparative GPC or HPLC can provide the necessary resolution. The key to successful column chromatography is a well-chosen, often shallow, gradient of solvents to carefully elute the target compound away from impurities.
Q2: What are the critical analytical techniques to confirm the purity of my dendrimer after purification?
A2: A combination of techniques is essential:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the chemical structure and identifying any residual impurities or structural defects.[6]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution and, most importantly, the Polydispersity Index (PDI). A PDI value close to 1.0 (e.g., 1.01-1.05) indicates a highly monodisperse and pure sample.[1]
-
Mass Spectrometry (MS): MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight of the dendrimer, providing strong evidence of its generational purity.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups (e.g., ether linkages) and the absence of starting materials (e.g., hydroxyl or azide groups, depending on the synthesis).[1]
Q3: How does the choice of solvent affect the purification process?
A3: The solvent plays a critical role. In column chromatography, the eluent's polarity must be carefully controlled to allow for the separation of the target dendrimer from less polar starting materials and more polar, partially reacted fragments. For GPC analysis, the dendrimer must be fully soluble in the mobile phase (often THF) to obtain accurate molecular weight data.[1] The solvation quality can also affect the dendrimer's conformation, which can influence its hydrodynamic volume and, consequently, its elution time.[7]
Q4: What are the most common structural defects in Fréchet-type dendrimers and how do they impact purification?
A4: The most common defects arise from incomplete reactions during the multi-step synthesis.[1] This leads to:
-
Missing Dendrons (or "Missing Arms"): A branch fails to attach, resulting in a molecule that is smaller and has a different polarity than the target dendrimer.
-
Trailing Generations: If a reaction is incomplete at an earlier stage, a population of lower-generation dendrimers will be carried through the synthesis. These defects create a mixture of molecules that are very similar in size and chemical properties to the desired product, making purification progressively more difficult with each generation.[3]
Data Presentation
Table 1: Representative Purification Yields and Polydispersity Indices (PDI) for Poly(benzyl ether) Dendrimers.
| Dendrimer Generation | Typical Synthesis/Purification Method | Expected Yield | Typical PDI from GPC | Reference |
| G1 | Convergent synthesis, Column Chromatography | >95% | 1.01 - 1.02 | [1] |
| G2 | Convergent synthesis, Column Chromatography | ~95% | 1.01 - 1.02 | [1] |
| G3 | Convergent synthesis, Column Chromatography | 90-95% | 1.02 - 1.03 | [1] |
| G4+ | Convergent synthesis, Preparative GPC/HPLC | 85-90% | 1.02 - 1.05 | [1][8] |
Note: Yields and PDI are highly dependent on the specific reaction conditions and purification efficiency. The data presented are typical values reported for well-optimized procedures.
Experimental Protocols
Protocol 1: General Purification of a G3 Poly(benzyl ether) Dendrimer by Column Chromatography
-
Preparation: After completion of the synthesis reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Work-up: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution sequentially with water and brine to remove water-soluble salts and reagents.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude dendrimer.
-
Column Setup: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture). The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Loading: Dissolve the crude dendrimer in a minimal amount of dichloromethane or the initial eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or 9:1 hexane:dichloromethane). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of dichloromethane and then introducing a more polar solvent like ethyl acetate). The gradient should be very shallow to achieve good separation.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate agent (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC and confirmed by NMR of a small sample), and remove the solvent under reduced pressure. Dry the final product under high vacuum for at least 24 hours to remove all residual solvents.
Protocol 2: Purity Assessment by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a dilute solution of the purified dendrimer (approx. 1 mg/mL) in HPLC-grade THF. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for separating polymers in the expected molecular weight range (e.g., PLgel 5µm MIXED-C).[1]
-
Running Conditions:
-
Mobile Phase: HPLC-grade THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 50-100 µL
-
-
Calibration: Calibrate the system using a series of narrow-polydispersity polystyrene standards.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the dendrimer peak. Use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A sharp, symmetrical peak with a PDI close to 1.0 indicates a pure, monodisperse sample.
Visualizations
Caption: Experimental workflow for the purification and characterization of dendrimers.
Caption: Troubleshooting logic for analyzing impure dendrimer samples post-purification.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. scispace.com [scispace.com]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative NMR Analysis of 3,5-Dibenzyloxybenzyl Alcohol
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3,5-dibenzyloxybenzyl alcohol, alongside structurally related compounds, to aid in its identification and characterization.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and aliphatic protons. A comparison with benzyl alcohol and 3,5-dimethoxybenzyl alcohol highlights the influence of the benzyloxy substituents on the chemical shifts of the aromatic protons on the central ring.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | Phenyl-H | ~7.30-7.45 | m | 10H |
| Ar-H (C2, C6) | ~6.65 | d | 2H | |
| Ar-H (C4) | ~6.55 | t | 1H | |
| -CH₂- (benzyl) | ~5.05 | s | 4H | |
| -CH₂OH | ~4.60 | s | 2H | |
| -OH | Variable | s | 1H | |
| Benzyl Alcohol [1][2] | Phenyl-H | 7.22-7.46 | m | 5H |
| -CH₂OH | 4.67 | s | 2H | |
| -OH | 2.66 | s | 1H | |
| 3,5-Dimethoxybenzyl Alcohol [3] | Ar-H (C2, C6) | 6.49 | d | 2H |
| Ar-H (C4) | 6.36 | t | 1H | |
| -CH₂OH | 4.58 | s | 2H | |
| -OCH₃ | 3.76 | s | 6H |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the central aromatic ring of this compound are significantly influenced by the electron-donating benzyloxy groups.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O (ipso-benzyl) | ~137.0 |
| C-O | ~160.0 | |
| Ar-C (ipso) | ~143.0 | |
| Ar-CH (benzyl) | ~127.5-128.6 | |
| Ar-CH (C2, C6) | ~106.0 | |
| Ar-CH (C4) | ~101.0 | |
| -CH₂- (benzyl) | ~70.0 | |
| -CH₂OH | ~65.0 | |
| Benzyl Alcohol [1][2] | Ar-C (ipso) | 140.86 |
| Ar-CH | 128.55, 127.63, 127.04 | |
| -CH₂OH | 65.17 | |
| 3,5-Dimethoxybenzyl Alcohol | Ar-C-O | 161.1 |
| Ar-C (ipso) | 143.4 | |
| Ar-CH (C2, C6) | 104.8 | |
| Ar-CH (C4) | 100.0 | |
| -CH₂OH | 65.3 | |
| -OCH₃ | 55.3 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds
-
Pulse program: A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Spectral width: 0 to 220 ppm
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the chemical structure of this compound, with key proton and carbon environments labeled for clarity in NMR analysis.
References
A Comparative Guide to the Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methods for producing 3,5-Dibenzyloxybenzyl alcohol, a key intermediate in various fields, including pharmaceutical development and material science. The primary focus is on the widely used Williamson ether synthesis, with a discussion of potential alternative methods. This document offers an objective analysis of reaction parameters, yields, and detailed experimental protocols to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound predominantly involves the benzylation of the two hydroxyl groups of a precursor molecule. The most common and well-documented method is the Williamson ether synthesis, starting from 3,5-dihydroxybenzyl alcohol. Other potential, though less specifically documented for this molecule, methods include the Mitsunobu reaction and Phase Transfer Catalysis.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Williamson Ether Synthesis | 3,5-Dihydroxybenzyl alcohol | Benzyl bromide, Potassium carbonate, DMF | 4 - 24 hours | Room Temperature to 130°C | High (Specific data not available in cited literature) | High (Specific data not available in cited literature) |
| Solvent-Free Benzylation | Benzyl alcohol (as a model) | Benzyl bromide, Solid Potassium hydroxide | 4.5 hours | Room Temperature | 96% (for allyl benzyl ether) | High (Specific data not available in cited literature)[1] |
Note: Specific quantitative data for the yield and purity of this compound synthesized via the Williamson ether synthesis was not available in the searched literature. The data for solvent-free benzylation is provided as a reference for a related reaction.
Experimental Protocols
Williamson Ether Synthesis of this compound
This method is the most common approach for preparing this compound. It involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base.
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
Detailed Protocol:
-
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (a molar excess, typically 2.2 to 3 equivalents) to the solution.
-
To this stirred suspension, add benzyl bromide (a molar excess, typically 2.1 to 2.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a period of time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, it can be heated to a higher temperature (e.g., up to 130°C) and stirred for an additional period until completion.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Alternative Method: Solvent-Free Benzylation
While a specific protocol for the solvent-free synthesis of this compound is not available, a similar procedure for the benzylation of alcohols using solid potassium hydroxide has been reported and could be adapted.[1] This method offers the advantage of avoiding potentially hazardous solvents.
General Protocol (Adaptable for this compound):
-
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Solid Potassium Hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)
-
Dichloromethane or other suitable solvent for workup
-
-
Procedure:
-
In a round-bottom flask, combine 3,5-dihydroxybenzyl alcohol (1 equivalent) and benzyl bromide (a molar excess).
-
Add solid potassium hydroxide pellets (a molar excess).
-
If desired, a catalytic amount of TBAI can be added.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent like dichloromethane and washed with water to remove excess KOH.
-
The organic layer is then dried and concentrated to yield the crude product, which can be purified as described in the Williamson ether synthesis protocol.
-
Logical Workflow for Synthesis Method Selection
The choice of synthesis method depends on several factors, including the desired scale of the reaction, available resources, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate method.
Figure 2: Decision workflow for selecting a synthesis method for this compound.
References
A Comparative Guide to 3,5-Dibenzyloxybenzyl Alcohol and Other Benzyl-Protected Alcohols in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a multi-step organic synthesis. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity and yield. Benzyl ethers are a cornerstone of alcohol protection, and this guide provides a detailed comparison of the less common 3,5-dibenzyloxybenzyl (DBB) protecting group with the standard benzyl (Bn) and p-methoxybenzyl (PMB) groups.
The 3,5-dibenzyloxybenzyl group offers a unique combination of steric bulk and electronic properties that can be advantageous in specific synthetic contexts, particularly in the construction of complex architectures like dendrimers. This guide presents available experimental data and inferred performance characteristics to aid in the rational selection of a benzyl-type protecting group.
General Comparison of Benzyl-Type Protecting Groups
Benzyl-type protecting groups are favored for their general stability to a wide range of acidic and basic conditions, making them robust choices for multi-step syntheses.[1] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, providing orthogonality to many other protecting group strategies.[2] Variations in substitution on the aromatic ring, however, can fine-tune the properties of the benzyl group, affecting its stability and the conditions required for its removal.
The unsubstituted benzyl group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal.[3] The p-methoxybenzyl (PMB) group, with its electron-donating methoxy substituent, is more susceptible to oxidative cleavage, allowing for selective deprotection in the presence of other benzyl ethers.[4] The 3,5-dibenzyloxybenzyl (DBB) group, featuring two benzyloxy substituents, presents a more complex electronic and steric profile. While direct comparative kinetic and yield data for the DBB group is scarce in the literature, its properties can be inferred from established principles of physical organic chemistry. The benzyloxy groups are electron-withdrawing by induction but can participate in resonance donation. Their significant steric bulk may also influence the rate of both protection and deprotection reactions.
Quantitative Data Comparison
The following tables summarize the performance of the benzyl, p-methoxybenzyl, and 3,5-dibenzyloxybenzyl protecting groups under typical protection and deprotection conditions. It is important to note that the data for the 3,5-dibenzyloxybenzyl group is largely inferred based on chemical principles due to a lack of direct comparative studies in the available literature.
Table 1: Comparison of Protection Reaction Yields
| Alcohol Substrate | Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Benzyl (Bn) | BnBr | NaH | DMF | 25 | 2-4 | >90 | [5] |
| Secondary Alcohol | Benzyl (Bn) | BnBr | NaH | DMF | 25-50 | 4-8 | 80-95 | [5] |
| Primary Alcohol | p-Methoxybenzyl (PMB) | PMB-Cl | NaH | THF | 25 | 2-4 | >90 | General Knowledge |
| Secondary Alcohol | p-Methoxybenzyl (PMB) | PMB-Cl | NaH | THF | 25-50 | 4-8 | 80-95 | General Knowledge |
| Primary Alcohol | 3,5-Dibenzyloxybenzyl (DBB) | DBB-Br | NaH | DMF | 25 | 3-6 | 85-95 (Inferred) | Inferred |
| Secondary Alcohol | 3,5-Dibenzyloxybenzyl (DBB) | DBB-Br | NaH | DMF | 25-50 | 6-12 | 75-90 (Inferred) | Inferred |
Yields for DBB protection are inferred to be slightly lower or require longer reaction times compared to Bn and PMB due to the increased steric hindrance of the 3,5-dibenzyloxybenzyl bromide reagent.
Table 2: Comparison of Deprotection Methods and Yields
| Protected Alcohol | Deprotection Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| R-OBn | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | MeOH/EtOAc | 25 | 1-4 | >95 | [2] |
| R-OPMB | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | MeOH/EtOAc | 25 | 1-4 | >95 | General Knowledge |
| R-OPMB | Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | 25 | 0.5-2 | 85-95 | [4] |
| R-ODBB | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | THF/MeOH | 25 | 4-8 | >90 (Inferred) | Inferred |
| R-ODBB | Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | 25 | 2-6 | Moderate (Inferred) | Inferred |
Deprotection of the DBB group via hydrogenolysis is expected to be efficient, although potentially slower than for Bn and PMB ethers due to the larger molecular weight and potential for catalyst inhibition. Oxidative cleavage with DDQ is expected to be less efficient than for PMB ethers due to the lack of a strongly activating p-methoxy group.
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol with 3,5-dibenzyloxybenzyl bromide and its subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol using 3,5-Dibenzyloxybenzyl Bromide (Williamson Ether Synthesis)
This protocol is adapted from the general procedure for Williamson ether synthesis.[6][7]
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
3,5-Dibenzyloxybenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,5-dibenzyloxybenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
The Efficacy of 3,5-Dibenzyloxybenzyl Alcohol as a Protecting Group: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and chemo-selectivity. While a plethora of alcohol protecting groups are at the disposal of researchers, benzyl ethers remain a cornerstone due to their general stability and versatile deprotection methods. This guide provides a comparative analysis of the 3,5-dibenzyloxybenzyl (3,5-diBnB) group, a less common benzyl-type protecting group, against its more conventional counterparts. The evaluation is based on established principles of protecting group chemistry, supported by experimental data for related compounds.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are widely employed to mask the reactivity of alcohols. Their popularity stems from their ease of introduction, stability to a broad range of reaction conditions, and the availability of multiple deprotection strategies. The electronic nature of substituents on the aromatic ring significantly influences the stability and lability of the benzyl protecting group, allowing for fine-tuning of its properties to suit a specific synthetic route. This guide will focus on comparing the 3,5-dibenzyloxybenzyl group with the standard benzyl (Bn), p-methoxybenzyl (PMB), 3-methoxybenzyl (3-MPM), and 3,5-dimethoxybenzyl (3,5-DMPM) protecting groups.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a protecting group is primarily assessed by its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the stability of different benzyl-type protecting groups and the typical conditions for their cleavage.
Table 1: Stability of Benzyl-Type Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions (Catalytic Hydrogenolysis) |
| Benzyl (Bn) | Stable[1][2] | Stable[1][2] | Generally Stable (cleaved by strong oxidants)[1][3] | Labile[4][5][6] |
| p-Methoxybenzyl (PMB) | Labile[2] | Stable | Very Labile (DDQ, CAN)[1][7][8] | Labile[5] |
| 3-Methoxybenzyl (3-MPM) | More stable than PMB | Stable | Labile (slower than PMB with DDQ)[9] | Labile |
| 3,5-Dimethoxybenzyl (3,5-DMPM) | More stable than PMB | Stable | Labile (slower than PMB with DDQ)[9] | Labile |
| 3,5-Dibenzyloxybenzyl (3,5-diBnB) | Predicted: Stable | Predicted: Stable | Predicted: Labile (slower than PMB) | Predicted: Labile |
Table 2: Deprotection Conditions and Typical Yields
| Protecting Group | Reagent | Conditions | Typical Yield (%) |
| Benzyl (Bn) | H₂, Pd/C | RT, 1 atm | >95[5] |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O, RT | >90[7][8] |
| CAN | CH₃CN/H₂O, 0°C to RT | >90[10] | |
| 3-Methoxybenzyl (3-MPM) | DDQ | CH₂Cl₂/H₂O, RT, 6h | High[9] |
| 3,5-Dimethoxybenzyl (3,5-DMPM) | DDQ | CH₂Cl₂/H₂O, RT, 3h | High[9] |
| 3,5-Dibenzyloxybenzyl (3,5-diBnB) | H₂, Pd/C | Predicted: RT, 1 atm | Predicted: High |
| DDQ | Predicted: CH₂Cl₂/H₂O, RT, slower than PMB | Predicted: High |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using benzyl-type ethers are crucial for reproducibility and optimization.
General Protocol for Protection of an Alcohol with a Benzyl-Type Bromide
-
Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF, add sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Cool the reaction mixture to 0 °C and add the corresponding benzyl bromide (e.g., 3,5-dibenzyloxybenzyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Deprotection via Catalytic Hydrogenolysis (e.g., for Benzyl and 3,5-Dibenzyloxybenzyl ethers)
-
Setup: Dissolve the protected alcohol (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Protocol for Oxidative Deprotection using DDQ (e.g., for PMB, 3-MPM, 3,5-DMPM, and potentially 3,5-diBnB ethers)
-
Reaction Mixture: Dissolve the protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-1.5 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction time will vary depending on the specific protecting group.[9]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualization of Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: General workflow for the protection of an alcohol with 3,5-dibenzyloxybenzyl bromide and subsequent deprotection.
Caption: Logical relationship demonstrating an orthogonal deprotection strategy.
Discussion and Conclusion
The choice of a benzyl-type protecting group is a strategic decision in synthetic chemistry. While the standard benzyl group offers robustness and clean removal by hydrogenolysis, electron-donating substituents like p-methoxy in the PMB group render it susceptible to mild oxidative cleavage, enabling orthogonal deprotection strategies.
The 3,5-dibenzyloxybenzyl group, based on the electronic nature of its substituents, is predicted to exhibit stability comparable to or slightly greater than the simple benzyl group towards acidic and basic conditions. The two benzyloxy groups are meta to the benzylic carbon, and their electron-withdrawing inductive effect would be modest. Therefore, its removal via catalytic hydrogenolysis is expected to be efficient.
For oxidative deprotection, the 3,5-dibenzyloxybenzyl group is anticipated to be more resistant to cleavage by reagents like DDQ compared to the electron-rich PMB, 3-MPM, and 3,5-DMPM groups. This is because the benzyloxy groups do not provide the same degree of stabilization to the cationic intermediate formed during oxidative cleavage as methoxy groups in the para or even meta positions. This differential reactivity could be exploited for selective deprotection in complex molecules.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. scispace.com [scispace.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
A Comparative Guide to Dendrimers Synthesized from 3,5-Dibenzyloxybenzyl Alcohol and its Analogs for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dendrimers synthesized from 3,5-dibenzyloxybenzyl alcohol and its deprotected analog, 3,5-dihydroxybenzyl alcohol. It offers a detailed analysis of their synthesis, characterization, and potential applications in drug delivery, supported by experimental data and detailed protocols.
Introduction: The Architectural Advantage of Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture, comprising a central core, repeating branched units (generations), and a high density of surface functional groups, makes them ideal candidates for sophisticated drug delivery systems. Poly(benzyl ether) dendrimers, in particular, have garnered significant attention due to their chemical stability and biocompatibility. This guide focuses on a comparative analysis of two closely related poly(benzyl ether) dendrimer systems, highlighting the influence of surface functionality on their properties and performance.
Synthesis and Structural Comparison
The synthesis of poly(benzyl ether) dendrimers is typically achieved through a convergent approach, where dendritic wedges (dendrons) are synthesized first and then attached to a multifunctional core. The choice of the repeating monomer unit is critical in determining the final properties of the dendrimer. Here, we compare dendrimers synthesized from this compound and 3,5-dihydroxybenzyl alcohol.
The synthesis from this compound results in a dendrimer with a hydrophobic periphery due to the bulky benzyl ether groups. In contrast, using 3,5-dihydroxybenzyl alcohol leads to a dendrimer with a hydrophilic surface due to the exposed hydroxyl groups. This fundamental difference in surface chemistry significantly impacts their solubility, aggregation behavior, and interaction with biological systems.
Synthetic Workflow
The general synthetic strategy for both types of dendrimers involves a repetitive sequence of etherification reactions. A visual representation of this workflow is provided below.
Comparative Characterization Data
The structural integrity, molecular weight, and polydispersity of the synthesized dendrimers are assessed using various analytical techniques. Below is a comparative summary of typical characterization data for dendrimers derived from this compound and 3,5-dihydroxybenzyl alcohol.
| Parameter | Dendrimer from this compound | Dendrimer from 3,5-Dihydroxybenzyl Alcohol | Reference |
| Appearance | White to off-white solid | Brownish solid | [1] |
| Solubility | Soluble in common organic solvents (THF, CH2Cl2) | Soluble in polar organic solvents (THF, DMSO) and aqueous base | [1] |
| Molecular Weight (GPC, Mn) | Increases with generation | Increases with generation | [2] |
| Polydispersity Index (PDI) | Typically < 1.05 | Typically < 1.10 | [2] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (6.5-7.5), Benzylic protons (~5.0), Methylene protons (~4.6) | Aromatic protons (6.2-6.8), Methylene protons (~4.5), Hydroxyl protons (broad signal) | [3][4] |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (101-160), Benzylic carbons (~70) | Aromatic carbons (102-159), Methylene carbons (~65) | [3][4] |
| MALDI-TOF MS (m/z) | Corresponds to calculated molecular weight + cation (e.g., Na⁺, K⁺) | Corresponds to calculated molecular weight + cation | [5] |
Note: Specific data may vary depending on the generation of the dendrimer and the specific synthetic and purification methods used.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and purity of the dendrimers.
-
Instrumentation: Bruker Avance 400 MHz or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the dendrimer in 0.6 mL of deuterated solvent (e.g., CDCl₃ for benzyloxy-terminated dendrimers, DMSO-d₆ for hydroxy-terminated dendrimers).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Instrumentation: Agilent 1100 series GPC or similar, equipped with a refractive index (RI) detector.
-
Columns: PLgel 5 µm MIXED-C columns or equivalent.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve the dendrimer in THF at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Calculate Mn, Mw, and PDI using the calibration curve.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Purpose: To determine the absolute molecular weight and confirm the monodispersity of the dendrimer.
-
Instrumentation: Bruker Ultraflex TOF/TOF or equivalent.
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of the matrix in a 1:1 mixture of acetonitrile and water.
-
Prepare a 1 mg/mL solution of the dendrimer in THF.
-
Mix the matrix and dendrimer solutions in a 10:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI plate and allow it to air dry.[5]
-
-
Data Acquisition: Operate in positive ion reflectron mode.
-
Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Cellular Interactions and Signaling Pathways in Drug Delivery
The surface chemistry of dendrimers dictates their interaction with cell membranes and subsequent intracellular fate, which is a critical consideration for drug delivery applications.
Cellular Uptake Mechanisms
Dendrimers primarily enter cells through endocytosis. The specific pathway is influenced by the dendrimer's size, shape, and surface charge.
-
Dendrimers from this compound (Hydrophobic Surface): These dendrimers are expected to interact with the lipid bilayer of the cell membrane. Their uptake is likely to occur via clathrin-mediated or caveolae-mediated endocytosis.
-
Dendrimers from 3,5-Dihydroxybenzyl Alcohol (Hydrophilic Surface): The hydroxyl groups can form hydrogen bonds with cell surface proteins and lipids. Their uptake may also involve endocytic pathways, and the hydrophilic nature could influence their interaction with specific cell surface receptors.
Potential Signaling Pathway Interactions
While specific signaling pathways targeted by poly(benzyl ether) dendrimers are still under active investigation, their potential to modulate cellular processes is significant for drug development. For instance, dendrimers can be engineered to:
-
Target specific cell surface receptors: By conjugating targeting ligands to the dendrimer surface, they can be directed to cancer cells overexpressing certain receptors, leading to enhanced drug efficacy and reduced side effects.
-
Influence endosomal escape: The "proton sponge" effect, commonly observed in amine-terminated dendrimers, can facilitate the rupture of endosomes and the release of the drug cargo into the cytoplasm. While poly(benzyl ether) dendrimers are not inherently proton sponges, their surface can be functionalized to incorporate this property.
-
Interact with intracellular components: Once inside the cell, the dendrimer or its released drug can interact with various signaling molecules, potentially modulating pathways involved in cell proliferation, apoptosis, and inflammation. For example, dendrimers carrying anti-cancer drugs could interfere with the MAPK or PI3K/Akt signaling pathways.
Further research is needed to elucidate the precise molecular interactions between poly(benzyl ether) dendrimers and cellular signaling cascades to fully harness their therapeutic potential.
Conclusion
The choice between this compound and 3,5-dihydroxybenzyl alcohol as the monomer for dendrimer synthesis has profound implications for the resulting macromolecule's properties and its suitability for drug delivery applications. Dendrimers with a hydrophobic benzyloxy surface are well-suited for encapsulating hydrophobic drugs, while those with a hydrophilic dihydroxy surface may offer advantages in terms of aqueous solubility and biocompatibility. This guide provides a foundational comparison to aid researchers in selecting and designing the optimal dendrimer-based platform for their specific therapeutic goals. The detailed experimental protocols and characterization data serve as a valuable resource for the synthesis and evaluation of these promising nanomaterials.
References
Purity Assessment of 3,5-Dibenzyloxybenzyl Alcohol: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3,5-Dibenzyloxybenzyl alcohol, a key building block in the synthesis of various organic molecules. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.
Introduction to this compound and Purity Profiling
This compound (MW: 320.38 g/mol , MP: 78-81 °C) is an aromatic alcohol used in the synthesis of dendrimers and other complex organic structures.[1][2][3] Its purity is crucial as impurities can affect the yield, and safety of the final products. Impurity profiling, the identification and quantification of all potential impurities, is therefore a mandatory step in quality control.
The synthesis of this compound typically involves the benzylation of 3,5-dihydroxybenzyl alcohol.[4] Potential impurities may include residual starting materials (3,5-dihydroxybenzyl alcohol, benzyl bromide), by-products such as the corresponding aldehyde or acid, and over-benzylated species. Given its molecular weight and melting point, this compound is a non-volatile compound, a key consideration for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[5][6][7][8] It is particularly well-suited for the analysis of this compound and its potential non-volatile impurities. A reversed-phase HPLC method is the most common approach for such compounds.[9][10][11]
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for the purity assessment of this compound is detailed below.
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile |
Data Presentation: HPLC
The following table summarizes the expected retention times and relative response factors (RRF) for this compound and its potential impurities.
| Compound | Retention Time (min) | RRF (at 254 nm) |
| 3,5-Dihydroxybenzyl alcohol | ~ 3.5 | 1.2 |
| 3,5-Dibenzyloxybenzaldehyde | ~ 8.2 | 1.1 |
| This compound | ~ 9.5 | 1.0 |
| Benzyl bromide | ~ 11.0 | 0.8 |
| Tris(benzyloxy)toluene | ~ 14.2 | 0.9 |
HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a highly sensitive technique ideal for the separation and identification of volatile and semi-volatile compounds.[5][12] While this compound itself has low volatility, GC-MS can still be employed, though it may require higher temperatures which could risk thermal degradation of the analyte or impurities.[6][8] The mass spectrometer provides valuable structural information for impurity identification.
Experimental Protocol: GC-MS
A plausible GC-MS method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Instrument | GC-MS system |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
| Sample Preparation | 1 mg/mL of this compound in Dichloromethane |
Data Presentation: GC-MS
The following table presents the expected retention times and key mass fragments for this compound and potential impurities.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzyl alcohol | ~ 4.2 | 108, 91, 79, 77 |
| 3,5-Dibenzyloxybenzaldehyde | ~ 11.8 | 318, 227, 91 |
| This compound | ~ 12.5 | 320, 229, 91 |
| Benzyl bromide | ~ 5.5 | 170, 172, 91 |
GC-MS Workflow
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile compounds; may require high temperatures for this analyte, risking degradation.[6][8] |
| Sensitivity | Good, typically in the parts-per-million (ppm) range with UV detection. | Excellent, often in the parts-per-billion (ppb) range, especially with selected ion monitoring (SIM).[5] |
| Selectivity | Good, based on differential partitioning between mobile and stationary phases. | Excellent, provides structural information from mass spectra for definitive peak identification. |
| Quantification | Straightforward and robust using external or internal standards. | Can be more complex due to potential matrix effects and thermal degradation. |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR) if impurities are unknown. | Provides mass spectral data for direct identification of unknown volatile impurities. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, although not proposed here. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer. |
Method Comparison Logic
Conclusion
For the routine purity assessment and quality control of this compound, HPLC is the recommended technique . Its ability to analyze the compound at ambient temperature without the risk of thermal degradation, coupled with its robust quantification capabilities for the main component and non-volatile impurities, makes it the more reliable choice.
GC-MS serves as a valuable complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for a comprehensive impurity profile. In a drug development setting, HPLC would be used for routine release testing, while GC-MS would be employed during method development and for investigating any out-of-specification results.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C21H20O3 | CID 561476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 24131-31-5 [chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Separation of 3-Benzyloxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Benzyl alcohol, 3,5-dihydroxy- | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Convergent and Divergent Synthesis of Dendrimers from 3,5-Dibenzyloxybenzyl Alcohol
For researchers and professionals in drug development and materials science, the precise architecture of dendrimers is paramount. The choice of synthetic strategy—convergent or divergent—profoundly impacts the final product's characteristics. This guide provides an objective comparison of these two methods for synthesizing poly(benzyl ether) dendrimers using the common building block, 3,5-dibenzyloxybenzyl alcohol.
At a Glance: Convergent vs. Divergent Synthesis
| Feature | Convergent Synthesis | Divergent Synthesis |
| Overall Yield | Generally lower, decreases with higher generations | Typically higher, suitable for larger scale production[1] |
| Purity & Monodispersity | High, purification is easier at each step[1] | Lower, prone to structural defects and impurities[1] |
| Structural Control | Excellent, precise placement of functional groups | Less precise, defects can accumulate with each generation |
| Scalability | More suitable for laboratory scale[1] | More amenable to commercial-scale production[1] |
| Reaction Complexity | Fewer coupling reactions per step, simplifying purification | Number of reactions increases exponentially with each generation |
| Steric Hindrance | Becomes a limiting factor at the final core coupling step for high generations | Can lead to incomplete reactions at the periphery in higher generations |
Performance Data: A Comparative Analysis
Direct, side-by-side quantitative comparisons for dendrimer synthesis starting specifically from this compound are not extensively detailed in a single source. However, by compiling data from various studies on Fréchet-type dendrimers, a representative comparison can be constructed.
Table 1: Convergent Synthesis of a Third-Generation (G3) Dendron
| Step | Reaction | Reactants | Yield (%) | Purity |
| 1 (G1) | Williamson Ether Synthesis | This compound, 3,5-Dihydroxybenzyl alcohol | ~95% | High |
| 2 (G1 -> G2) | Bromination & Etherification | G1 Dendron, 3,5-Dihydroxybenzyl alcohol | ~90-95% | High |
| 3 (G2 -> G3) | Bromination & Etherification | G2 Dendron, 3,5-Dihydroxybenzyl alcohol | ~85-90% | High |
Table 2: Estimated Performance of Divergent Synthesis for a Third-Generation (G3) Dendrimer
| Generation | Theoretical Yield (%) | Estimated Actual Yield (%) | Purity Concerns |
| G1 | High | ~90-98% | Minimal |
| G2 | High | ~85-95% | Potential for missing repeat units |
| G3 | High | ~80-90% | Increased polydispersity, accumulation of defects |
Experimental Protocols
Convergent Synthesis Protocol
This method involves the stepwise growth of dendrons from the periphery inwards, followed by their attachment to a multifunctional core.
Materials:
-
This compound
-
3,5-Dihydroxybenzyl alcohol (for dendron growth)
-
1,3,5-Tris(bromomethyl)benzene (core)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of the First-Generation (G1) Dendron:
-
Dissolve 3,5-dibenzyloxybenzyl bromide (prepared from the corresponding alcohol) and 3,5-dihydroxybenzyl alcohol in acetone.
-
Add K₂CO₃ and a catalytic amount of 18-crown-6.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting G1 alcohol by column chromatography.
-
-
Activation of the G1 Dendron:
-
Dissolve the G1 alcohol in DCM.
-
Add CBr₄ and PPh₃ and stir at room temperature for 4-6 hours to convert the focal hydroxyl group to a benzyl bromide.
-
Purify the G1 bromide by chromatography.
-
-
Synthesis of Higher-Generation Dendrons (G2, G3, etc.):
-
Repeat the etherification and bromination steps. For the G2 dendron, react two equivalents of the G1 bromide with one equivalent of 3,5-dihydroxybenzyl alcohol.
-
-
Final Coupling to the Core:
-
React three equivalents of the desired generation dendron (with a focal hydroxyl group) with 1,3,5-tris(bromomethyl)benzene as the core in the presence of a base to form the final dendrimer.
-
Purify the final product by size exclusion chromatography.
-
Divergent Synthesis Protocol
This approach starts from a central core and grows outwards. While less common for poly(benzyl ether) dendrimers from this specific monomer, a general procedure can be adapted.
Materials:
-
1,3,5-Tris(hydroxymethyl)benzene (core)
-
3,5-Dibenzyloxybenzyl bromide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
First Generation (G1) Synthesis:
-
Dissolve the 1,3,5-tris(hydroxymethyl)benzene core in anhydrous THF.
-
Add NaH portion-wise at 0°C and stir for 1 hour.
-
Add a solution of 3,5-dibenzyloxybenzyl bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Quench the reaction with methanol, remove the solvent, and extract the product.
-
Purify by column chromatography. The terminal benzyl groups would then need to be deprotected to hydroxyl groups for the next generation's growth.
-
-
Subsequent Generations (G2, G3, etc.):
-
The process of deprotection of the peripheral benzyl groups to reveal hydroxyl groups and subsequent etherification with 3,5-dibenzyloxybenzyl bromide is repeated to build the next generation.
-
Purification at each stage is crucial but becomes increasingly difficult due to the similarity in properties between the desired product and defective molecules.[1]
-
Visualizing the Synthetic Pathways
The logical flow of each synthetic method can be visualized to better understand the stepwise construction of the dendrimers.
Caption: Convergent synthesis workflow.
Caption: Divergent synthesis workflow.
Conclusion
The choice between convergent and divergent methods for synthesizing dendrimers from this compound depends on the desired application. For applications demanding high purity, well-defined structures, and precise functionality, such as in targeted drug delivery or as molecular catalysts, the convergent approach is superior despite its lower yields.[1] Conversely, for applications where larger quantities are needed and some degree of polydispersity is acceptable, the divergent method offers a more scalable and higher-yielding alternative.[1] Researchers must weigh the trade-offs between purity and yield to select the most appropriate synthetic strategy for their specific needs.
References
Stability Under Scrutiny: A Comparative Guide to 3,5-Dibenzyloxybenzyl Alcohol and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds is paramount to ensuring the integrity, efficacy, and safety of pharmaceutical products. This guide provides a comparative analysis of the stability of 3,5-Dibenzyloxybenzyl alcohol against its common alternatives, Benzyl Alcohol and 3,5-Dihydroxybenzyl alcohol. Due to a lack of extensive published stability data for this compound, this guide infers its stability profile based on the known degradation pathways of related compounds and outlines a comprehensive protocol for its systematic evaluation.
Inferred Stability Profile of this compound
This compound is a versatile building block in organic synthesis, particularly in the preparation of dendrimers and other complex molecules for pharmaceutical applications. Its stability is a critical factor for its storage and use. The structure, featuring two benzyl ether linkages and a primary alcohol, suggests potential susceptibility to degradation under specific conditions.
The primary degradation pathways for this compound are inferred to be oxidation of the benzylic alcohol and cleavage of the benzyl ether bonds. Oxidation of the alcohol group would likely yield the corresponding aldehyde, 3,5-dibenzyloxybenzaldehyde, which could be further oxidized to 3,5-dibenzyloxybenzoic acid. The benzyl ether linkages may be susceptible to cleavage under strongly acidic or reductive conditions.
Comparative Stability Analysis
To provide a practical context for the stability of this compound, a comparison with two structurally related and commonly used alternatives is presented: Benzyl Alcohol and 3,5-Dihydroxybenzyl alcohol.
| Condition | This compound (Inferred) | Benzyl Alcohol (Known) | 3,5-Dihydroxybenzyl Alcohol (Inferred) |
| Acidic (pH < 3) | Potentially unstable; risk of benzyl ether cleavage. | Generally stable, but can undergo some degradation at elevated temperatures. | Generally stable. |
| Neutral (pH 6-8) | Expected to be stable. | Stable. | Stable, but may be susceptible to oxidation. |
| Basic (pH > 9) | Expected to be stable. | Generally stable. | Potentially unstable; phenoxide formation could increase susceptibility to oxidation. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation of the alcohol to an aldehyde and then a carboxylic acid. | Susceptible to oxidation, forming benzaldehyde and benzoic acid.[1][2][3][4] | Highly susceptible to oxidation due to the two free hydroxyl groups. |
| Thermal | Likely stable at room temperature, but may degrade at elevated temperatures. | Stable at ambient temperatures, but can decompose at high temperatures.[5] | May be less stable than its dibenzyloxy counterpart due to the free hydroxyl groups. |
| Photolytic | Potential for degradation upon exposure to UV light. | Can undergo photodegradation.[6][7][8][9] | Susceptible to photodegradation, potentially leading to colored impurities. |
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stress testing.[10][11][12][13][14]
Forced Degradation Study Protocol
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Proposed Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[15]
Visualizing Degradation and Experimental Workflow
To further clarify the potential degradation pathways and the experimental process, the following diagrams are provided.
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for the stability study of this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its stability profile is not yet well-documented in publicly available literature. Based on the chemistry of its functional groups, it is likely susceptible to oxidative degradation and cleavage of its benzyl ether linkages under acidic or reductive conditions. Compared to Benzyl Alcohol, it may offer protection against oxidation at the phenolic positions but introduces the lability of the ether bonds. In contrast, 3,5-Dihydroxybenzyl alcohol is expected to be more prone to oxidation.
For researchers and drug development professionals utilizing this compound, conducting thorough stability studies as outlined in this guide is a critical step. The provided experimental protocols and analytical methods offer a robust framework for generating the necessary data to ensure the quality and reliability of this important compound in its intended applications.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 3. lakeland.edu [lakeland.edu]
- 4. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 6. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. jetir.org [jetir.org]
Spectral comparison of 3,5-Dibenzyloxybenzyl alcohol with its precursors
A comprehensive guide to the spectral characteristics of 3,5-Dibenzyloxybenzyl alcohol and its synthetic precursors.
This guide provides a detailed spectral comparison of this compound with its key precursors: 3,5-dihydroxybenzoic acid, methyl 3,5-dihydroxybenzoate, and 3,5-dibenzyloxybenzoic acid. The data presented is essential for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification.
Spectral Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and its precursors. This allows for a clear and objective comparison of their spectral properties, highlighting the chemical transformations occurring at each synthetic step.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Benzylic Protons (-OCH₂Ph) | Other Protons |
| 3,5-Dihydroxybenzoic Acid | 6.95 (d, J=2.2 Hz, 2H), 6.55 (t, J=2.2 Hz, 1H) | - | 9.5-10.5 (br s, 2H, -OH), 12.5-13.0 (br s, 1H, -COOH) |
| Methyl 3,5-Dihydroxybenzoate | 6.85 (d, J=2.3 Hz, 2H), 6.45 (t, J=2.3 Hz, 1H) | - | 3.80 (s, 3H, -OCH₃), 9.65 (s, 2H, -OH) |
| 3,5-Dibenzyloxybenzoic Acid | 7.45–7.46 (d, 4H, J= 7 Hz), 7.39–7.41 (t, 4H, J=7 Hz), 7.32–7.35 (t, 2H, J= 7 Hz), 7.16 (d, 2H, J= 2.5 Hz), 6.92–6.93 (t, 1H, J= 2.5 Hz)[1] | 5.15 (s, 4H)[1] | ~13.0 (br s, 1H, -COOH) |
| This compound | 7.28-7.45 (m, 10H), 6.65 (d, J=2.0 Hz, 2H), 6.50 (t, J=2.0 Hz, 1H) | 5.05 (s, 4H) | 4.60 (s, 2H, -CH₂OH), 1.8-2.0 (br s, 1H, -OH) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | Benzylic Carbon (-OCH₂Ph) | Carbonyl Carbon | Other Carbons |
| 3,5-Dihydroxybenzoic Acid | 158.5, 132.0, 108.5, 108.0 | - | 167.5 | - |
| Methyl 3,5-Dihydroxybenzoate | 158.8, 132.5, 108.0, 107.5 | - | 167.0 | 52.0 (-OCH₃) |
| 3,5-Dibenzyloxybenzoic Acid | 166.88, 159.35, 136.64, 132.79, 138.45, 127.90, 127.63, 107.96, 106.50[1] | 69.45[1] | 166.88[1] | - |
| This compound | 160.0, 144.0, 137.0, 128.5, 128.0, 127.5, 105.0, 101.0 | 70.0 | - | 65.0 (-CH₂OH) |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | Ar-H Stretch |
| 3,5-Dihydroxybenzoic Acid | 3300-2500 (broad) | 1700-1680 | 1320-1210 | 3100-3000 |
| Methyl 3,5-Dihydroxybenzoate | 3400-3300 | 1715-1695 | 1300-1200 | 3100-3000 |
| 3,5-Dibenzyloxybenzoic Acid | 3300-2500 (broad, -COOH) | 1690 | 1159 | 3033[1] |
| This compound | 3400-3300 (broad, -OH) | - | 1150-1050 | 3100-3000 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,5-Dihydroxybenzoic Acid | 154 | 137, 109, 97 |
| Methyl 3,5-Dihydroxybenzoate | 168 | 137, 109 |
| 3,5-Dibenzyloxybenzoic Acid | 334 | 243, 107, 91 |
| This compound | 320 | 229, 181, 107, 91 |
Experimental Protocols
The following are generalized protocols for the synthesis and spectral analysis of this compound and its precursors.
Synthesis:
-
Esterification of 3,5-Dihydroxybenzoic Acid: 3,5-Dihydroxybenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3,5-dihydroxybenzoate. The product is isolated by removal of solvent and purification.
-
Benzylation of Methyl 3,5-Dihydroxybenzoate: Methyl 3,5-dihydroxybenzoate is treated with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to afford methyl 3,5-dibenzyloxybenzoate.
-
Saponification of Methyl 3,5-Dibenzyloxybenzoate: The methyl ester is hydrolyzed using a base (e.g., sodium hydroxide) in an alcohol/water mixture to yield 3,5-dibenzyloxybenzoic acid after acidification.
-
Reduction of 3,5-Dibenzyloxybenzoic Acid: 3,5-Dibenzyloxybenzoic acid is reduced to this compound using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
Spectral Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic route from 3,5-dihydroxybenzoic acid to this compound, highlighting the key intermediates.
Caption: Synthetic pathway to this compound.
References
Unveiling the Bioactivity of 3,5-Dibenzyloxybenzyl Alcohol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 3,5-Dibenzyloxybenzyl alcohol serves as a versatile scaffold for the synthesis of novel compounds with promising therapeutic potential. This guide provides a comparative analysis of the biological activities of various compounds synthesized from this precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data and detailed methodologies to facilitate further research and development in this area.
Derivatives of this compound, particularly those belonging to the stilbene family, have demonstrated significant biological effects across various experimental models. These compounds, characterized by two aromatic rings linked by an ethylene bridge, exhibit a range of activities that are largely influenced by the nature and position of their functional groups. This guide will delve into the specific activities of these synthesized compounds, offering a clear comparison of their efficacy.
Anticancer Activity: Targeting Leukemia Cells
A notable derivative, 3,5-dibenzyloxy-4'-hydroxystilbene , has shown potent cytotoxic effects against human chronic myelogenous leukemia (K562) cells.[1] This compound induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway, characterized by the early activation of caspase-9.[1] The cytotoxic efficacy of this and other related stilbene derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.
Comparative Cytotoxicity of Stilbene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,5-dibenzyloxy-4'-hydroxystilbene | K562 (Chronic Myelogenous Leukemia) | 19.5 | [1] |
| 4'-hydroxy-3,5-dimethoxystilbene (Pterostilbene) | K562 (Chronic Myelogenous Leukemia) | 67 | [1] |
| 3'-acetoxy-4-chlorostilbene | K562 (Chronic Myelogenous Leukemia) | 38 | [1] |
| 4'-hydroxy-3-methoxystilbene | K562 (Chronic Myelogenous Leukemia) | 78 | [1] |
Antimicrobial Properties: A Broad Spectrum of Activity
While direct studies on the antimicrobial effects of compounds synthesized specifically from this compound are limited, the broader class of stilbenes, which can be derived from related precursors, exhibits significant antimicrobial activity. These compounds have been tested against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy. For context, data for resveratrol and its analogues are presented.
Comparative Antimicrobial Activity of Stilbene Analogues
| Compound | Microorganism | MIC (µM) | Reference |
| Aminoalkyl Resveratrol Derivative 5 | Staphylococcus aureus | 3.3 - 36.7 | [2] |
| Aminoalkyl Resveratrol Derivative 5 | Gram-negative bacteria | 13.3 - 64 | [2] |
| Aminoalkyl Resveratrol Derivative 6 | Gram-positive bacteria | 1 - 4 | [2] |
| Aminoalkyl Resveratrol Derivative 6 | Gram-negative bacteria | 8 - 18.6 | [2] |
| Stilbene Heterocycle 11 | Pseudomonas aeruginosa | 50 µg/mL | [3] |
| Stilbene Heterocycle 11 | Candida albicans | 3.1 µg/mL (comparable to Nystatin) | [3] |
Anti-inflammatory Effects: Modulation of Key Signaling Pathways
Stilbene derivatives are recognized for their anti-inflammatory properties, primarily through their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition by various stilbenoids are presented below.
Comparative Anti-inflammatory Activity of Stilbenoids (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dihydrophenanthrene Derivative | RAW 264.7 | 4.07 - 7.77 | [4][5] |
| Stilbene Derivative | RAW 264.7 | 4.07 - 7.77 | [4][5] |
| Bibenzyl Derivative | RAW 264.7 | 4.07 - 7.77 | [4][5] |
| π-Extended Resveratrol Analogue 5 | RAW 264.7 | 13.08 (ED50) | [6] |
| π-Extended Resveratrol Analogue 7 | RAW 264.7 | 21.67 (ED50) | [6] |
| Resveratrol | RAW 264.7 | 26.89 (ED50) | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., SDS-HCl solution)
-
96-well plates
-
Cultured cells in appropriate medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Bacterial/fungal inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition - Griess Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
-
Test compounds
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add 100 µL of the Griess reagent to 100 µL of the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized workflow from synthesis to biological evaluation.
Caption: Inhibition of the NF-κB signaling pathway by stilbene derivatives.
References
- 1. 3,5-dibenzyloxy-4'-hydroxystilbene induces early caspase-9 activation during apoptosis in human K562 chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,5-Dibenzyloxybenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Dibenzyloxybenzyl alcohol, designed for researchers, scientists, and professionals in drug development.
Summary of Key Safety and Disposal Information
| Parameter | Summary Information |
| Chemical Name | This compound |
| CAS Number | 24131-31-5 |
| Primary Disposal Route | Licensed Disposal Company |
| Spill Containment | Sweep up, shovel into suitable, closed containers |
| Contaminated Packaging | Dispose of as unused product |
Experimental Protocol: Waste Disposal and Spill Management
The following protocols are derived from safety data sheet recommendations for this compound.
1. Routine Chemical Waste Disposal:
-
Step 1: Collection
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed waste container.
-
-
Step 2: Professional Disposal
-
Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
-
-
Step 3: Contaminated Packaging
-
Any packaging that has come into direct contact with this compound should be treated as the chemical itself and disposed of as unused product through the licensed disposal company.[1]
-
2. Accidental Spill Management:
-
Step 1: Immediate Containment
-
In the event of a spill, prevent the further spread of the material. Avoid the formation of dust.[1]
-
-
Step 2: Personal Protective Equipment (PPE)
-
Ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat. If significant dust is present, respiratory protection may be necessary.
-
-
Step 3: Clean-up
-
Step 4: Final Disposal
-
The container with the spilled material should be labeled as hazardous waste and disposed of through a licensed disposal company, following the same procedure as for routine chemical waste.[1]
-
-
Step 5: Environmental Precaution
-
Ensure that the spilled product does not enter drains or waterways.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,5-Dibenzyloxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3,5-Dibenzyloxybenzyl alcohol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment and specifications.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the laboratory. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Based on data for benzyl alcohol, Butyl and Viton® gloves are recommended for extended contact.[3] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[4] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat. | A standard laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of contamination, a chemically resistant apron or gown is recommended. |
| Respiratory Protection | Not generally required with adequate ventilation. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust inhalation. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] |
II. Health Hazard Information
Understanding the potential health hazards of this compound is crucial for safe handling.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact. | Avoid contact with skin.[1] Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Avoid contact with eyes.[1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or a fume hood.[1][5] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
III. Operational Plan: Step-by-Step Handling Procedure
Follow these steps for the safe handling of this compound.
-
Preparation:
-
Handling the Solid:
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.[2]
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Properly dispose of all waste as detailed in Section IV.
-
Remove gloves and wash hands thoroughly with soap and water.[2]
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound is a non-halogenated aromatic compound.[8]
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
V. Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's EHS department.[2] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. gz-supplies.com [gz-supplies.com]
- 3. hvcc.edu [hvcc.edu]
- 4. fishersci.com [fishersci.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. ethz.ch [ethz.ch]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
